3-Amino-5-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTOQOKMASMDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444602 | |
| Record name | 3-Amino-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269411-71-4 | |
| Record name | 3-Amino-5-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269411-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Amino-5-methoxybenzonitrile
CAS Number: 269411-71-4
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Amino-5-methoxybenzonitrile. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile possessing amino and methoxy functional groups. These groups confer specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and novel pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 269411-71-4 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 81-85 °C | |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | FFTOQOKMASMDFH-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(=CC(=C1)N)C#N |
Table 2: Spectral Data Summary for this compound and Related Compounds
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and amino group protons. |
| ¹³C NMR | Resonances for aromatic carbons, nitrile carbon, and methoxy carbon. |
| Mass Spec | Molecular ion peak consistent with the molecular weight. |
| IR | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-O stretching (methoxy group). |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on the reduction of a nitroaromatic compound, a widely used transformation in organic synthesis.
Reaction Scheme:
Caption: Synthesis of this compound via reduction.
Materials and Reagents:
-
3-Methoxy-5-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
To a solution of 3-Methoxy-5-nitrobenzonitrile (1.0 eq) in a mixture of methanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Development
Substituted aminobenzonitriles are a class of compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.
Intermediate for Kinase Inhibitors
The aminobenzonitrile scaffold is a key component in the synthesis of kinase inhibitors. For instance, derivatives of aminobenzonitriles have been utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Precursor for IL-8 Pathway Modulators
The interleukin-8 (IL-8) signaling pathway is implicated in various inflammatory diseases and cancers. Aminobenzonitrile derivatives have been investigated as intermediates in the synthesis of compounds that modulate the IL-8 pathway, potentially by inhibiting the interaction between IL-8 and its receptors, CXCR1 and CXCR2.
Caption: Simplified IL-8 signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further investigation and optimization of experimental conditions are recommended.
References
An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 3-Amino-5-methoxybenzonitrile, a key aromatic intermediate.
Core Chemical Properties
This compound is a substituted aromatic nitrile with the molecular formula C₈H₈N₂O.[1] Its chemical structure features a benzene ring substituted with an amino group at position 3, a methoxy group at position 5, and a nitrile group at position 1. This arrangement of functional groups makes it a versatile building block in organic synthesis.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 269411-71-4 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Melting Point | 81-85 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol and acetone. Insoluble in water. | [2] |
| Appearance | Solid | |
| Purity | Typically sold in high purity (e.g., 95%+) | [2] |
Synthesis and Purification
Logical Synthesis Workflow
A potential synthetic pathway for this compound could start from 3,5-dinitrobenzonitrile. This workflow is based on common organic chemistry transformations.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of this compound.
1. Selective Reduction of a Dinitro Precursor (Hypothetical)
-
Objective: To selectively reduce one nitro group of a dinitroaromatic compound.
-
Materials: 3,5-Dinitrobenzonitrile, Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S), Ethanol, Water.
-
Procedure:
-
Dissolve 3,5-dinitrobenzonitrile in a mixture of ethanol and water.
-
Add a solution of sodium sulfide or ammonium sulfide dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-amino-5-nitrobenzonitrile.
-
2. Purification by Recrystallization
-
Objective: To purify the crude product.
-
Materials: Crude this compound, suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Add a "poor" solvent (e.g., water) dropwise to the hot solution until turbidity is observed.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and data from related compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and amino protons. |
| ¹³C NMR | Signals for aromatic carbons, the nitrile carbon, and the methoxy carbon. |
| FT-IR (cm⁻¹) | - N-H stretching (amine): ~3400-3300 - C≡N stretching (nitrile): ~2230-2210 - C-O stretching (ether): ~1250-1000 - Aromatic C-H and C=C stretching |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 149.07094 |
Experimental Protocols for Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the spectrum.
Biological Activity and Applications in Drug Development
As of the latest literature search, there is no specific information available on the biological activity or direct application of this compound in drug development. However, the aminobenzonitrile scaffold is a common feature in many biologically active molecules. Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including their use as intermediates in the synthesis of kinase inhibitors and other targeted therapies.
The presence of the amino and nitrile groups provides reactive handles for further chemical modifications, making this compound a potentially valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conceptual Workflow for Drug Discovery Application
The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery context.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively documented in publicly available literature, its structural features suggest significant potential for applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the key data and potential workflows for its use. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential.
References
An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and potential applications of 3-Amino-5-methoxybenzonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Molecular Structure and Chemical Identity
This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-C≡N) at positions 1, 3, and 5, respectively. This substitution pattern gives rise to its specific chemical properties and reactivity.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| CAS Number | 269411-71-4 | [2] |
| Molecular Weight | 148.17 g/mol | [2] |
| Monoisotopic Mass | 148.06366 Da | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1)N)C#N | [1] |
| InChI Key | FFTOQOKMASMDFH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XLogP | 0.9 | [1] |
| Polar Surface Area | 65.09 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bond Count | 1 | N/A |
Note: Some values are computationally predicted and should be confirmed experimentally.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a dedicated experimental spectrum for this compound is not available in the search results, data for its core components (benzonitrile, anisole, aniline) allow for a reliable prediction of its spectral features. ChemicalBook indicates the availability of various spectra including 1H NMR, IR, and MS for "Benzonitrile, 3-amino-5-methoxy- (9CI)".[3]
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Aromatic H | ~6.0 - 7.0 ppm | Protons on the benzene ring |
| Amino H | ~3.5 - 4.5 ppm (broad singlet) | -NH₂ protons | |
| Methoxy H | ~3.8 ppm (singlet) | -OCH₃ protons | |
| ¹³C NMR | Nitrile C | ~118 - 122 ppm | -C≡N carbon |
| Aromatic C-O | ~160 ppm | Carbon attached to -OCH₃ | |
| Aromatic C-N | ~148 ppm | Carbon attached to -NH₂ | |
| Aromatic C-H | ~95 - 115 ppm | Carbons attached to hydrogens | |
| Methoxy C | ~55 ppm | -OCH₃ carbon | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (doublet) | Primary amine |
| C≡N Stretch | 2220 - 2260 cm⁻¹ (strong) | Nitrile group | |
| C-O Stretch | 1200 - 1300 cm⁻¹ (strong) | Aryl ether | |
| C-N Stretch | 1250 - 1350 cm⁻¹ | Aromatic amine | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 148.06 | Molecular weight of the compound |
| [M+H]⁺ | m/z ≈ 149.07094 | Protonated molecule | |
| [M+Na]⁺ | m/z ≈ 171.05288 | Sodium adduct |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures.[4][5][6]
Caption: Correlation of molecular features with expected spectroscopic signals.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are critical for its practical application.
A plausible synthesis route can be adapted from standard organic chemistry methods, such as the dehydration of an amide. A similar protocol for synthesizing 3-aminobenzonitrile from 3-aminobenzamide involves using a dehydrating agent like thionyl chloride in a suitable solvent.[7]
Caption: A conceptual workflow for the synthesis of the title compound.
Protocol Details:
-
Dehydration: The starting material, 3-Amino-5-methoxybenzamide, is dissolved in an inert solvent like toluene. A dehydrating agent (e.g., thionyl chloride) is added slowly, often with heating, to convert the primary amide to a nitrile.[7]
-
Workup: After the reaction is complete, the mixture is cooled. An aqueous solution is carefully added to quench any remaining reagent. The pH is then adjusted using a base (e.g., sodium hydroxide solution) to neutralize acid byproducts.[7]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
To confirm the structure and purity, the following analytical methods are standard.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled pulse sequence is standard to simplify the spectrum.[4]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be performed first for accurate baseline correction.[4]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS), using an appropriate ionization technique like Electrospray Ionization (ESI).
-
Role in Drug Discovery and Chemical Synthesis
This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of three distinct functional groups—amino, methoxy, and nitrile—offers multiple points for chemical modification, making it a versatile intermediate for creating more complex molecules. It is described as an intermediate for the synthesis of agrochemicals and pharmaceuticals.[8]
Caption: Role of the compound as a building block in a drug discovery pipeline.
Safety and Handling
Proper safety precautions are essential when handling this compound. Based on safety data for analogous compounds like 2-Amino-5-methoxybenzonitrile, the substance may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9]
Table 4: General Safety and Handling Recommendations
| Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. Use a respirator if dust or aerosols are generated. | [9][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling. | [10][11] |
| Storage | Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. | [10][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [9][10] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. | [9][10] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [9][10] |
References
- 1. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. labsolu.ca [labsolu.ca]
- 3. Benzonitrile, 3-amino-5-methoxy- (9CI)(269411-71-4) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Methoxybenzonitrile | Alzchem Group [alzchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
Spectroscopic Profile of 3-Amino-5-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Amino-5-methoxybenzonitrile (CAS No: 269411-71-4, Molecular Formula: C₈H₈N₂O). Due to the limited availability of public experimental spectral data, this document focuses on high-quality predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own analytical work. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectral Data
The following sections present the predicted spectral data for this compound. This data was generated using computational models and should be used as a reference for the identification of the compound. Experimental verification is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.49 | t (J = 2.2 Hz) | 1H | H-4 |
| 6.32 | t (J = 2.2 Hz) | 1H | H-2 |
| 6.20 | t (J = 2.2 Hz) | 1H | H-6 |
| 3.95 | br s | 2H | -NH₂ |
| 3.79 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C-5 |
| 148.4 | C-3 |
| 119.2 | C-1 |
| 117.9 | -C≡N |
| 107.8 | C-6 |
| 106.1 | C-4 |
| 99.9 | C-2 |
| 55.6 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups in this compound are listed below.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 - 3380 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2840 | Medium to Weak | Aliphatic C-H stretch (-OCH₃) |
| 2230 - 2210 | Strong, Sharp | C≡N stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |
| 1285 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |
| 850 - 750 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula. The predicted data below is for various common adducts.[1]
Table 4: Predicted Mass Spectrometry Data
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M]+ | 148.06311 |
| [M+H]⁺ | 149.07094 |
| [M+Na]⁺ | 171.05288 |
| [M+K]⁺ | 187.02682 |
| [M+NH₄]⁺ | 166.09748 |
| [M-H]⁻ | 147.05638 |
Experimental Protocols
The following are generalized protocols for acquiring spectral data for aromatic compounds like this compound. These should be adapted and optimized for specific instrumentation.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle sonication may be applied.
-
-
Instrument Parameters (for a 400-500 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL in a solvent compatible with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions (Electrospray Ionization - ESI):
-
Liquid Chromatograph (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid or ammonium formate to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 100-150 °C.
-
Capillary Voltage: 3-4 kV.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time.
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare it to the expected mass.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of a chemical compound such as this compound.
References
An In-depth Technical Guide to the Solubility of 3-Amino-5-methoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-methoxybenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and document the solubility of this compound. It includes detailed experimental protocols for solubility determination, a template for data presentation, and a qualitative discussion on expected solubility based on the physicochemical properties of structurally analogous compounds. This guide is intended to be a valuable resource for scientists in the fields of medicinal chemistry, process development, and formulation science.
Introduction
This compound is a substituted aromatic nitrile containing both an amino and a methoxy group. These functional groups significantly influence its polarity, hydrogen bonding capabilities, and, consequently, its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for a wide range of applications, including its use as a building block in organic synthesis, for purification via crystallization, and in the development of pharmaceutical formulations. This guide aims to equip researchers with the necessary methodologies to systematically evaluate and understand the solubility of this compound.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino (-NH2) and methoxy (-OCH3) groups, which can act as hydrogen bond acceptors, and the amino group's ability to act as a hydrogen bond donor, suggests that this compound is likely to be soluble in polar protic solvents.[1] Aromatic amines are generally soluble in alcohols.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): The overall polarity of the molecule, imparted by the nitrile, amino, and methoxy groups, indicates a probable good solubility in polar aprotic solvents. For instance, related nitrobenzonitrile compounds show solubility in acetone.[3] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving such compounds.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups, this compound is expected to have limited solubility in non-polar solvents.[1]
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely published. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to specify the units of measurement (e.g., g/L, mg/mL, or mol/L).
Table 1: Experimental Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (units) | Observations |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Acetone | |||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| DMSO | ||||
| DMF | ||||
| Non-Polar | Hexane | |||
| Toluene | ||||
| Dichloromethane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.[4]
-
Add 0.5 mL of the chosen solvent to the test tube.[4]
-
Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[4]
-
Visually inspect the solution to classify the solubility:
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining equilibrium solubility.[5]
Materials:
-
This compound
-
Selection of organic solvents
-
Analytical balance
-
Scintillation vials or flasks with tight-sealing caps
-
Temperature-controlled orbital shaker or magnetic stirrer with a hotplate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.[4]
-
Add a known volume of the desired solvent to the vial.[4]
-
Seal the vial tightly to prevent any solvent evaporation.[4]
-
Place the vial in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-48 hours) to reach equilibrium. Maintain a constant temperature (e.g., 25 °C).[4]
-
After the equilibration period, cease agitation and allow the vial to stand for several hours to permit the undissolved solid to settle.[4]
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the original solubility by taking the dilution factor into account.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart for the qualitative determination of solubility.
Caption: A workflow diagram for the quantitative shake-flask solubility method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 3-Amino-5-methoxybenzonitrile
This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-methoxybenzonitrile, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its structural, electronic, and spectroscopic properties derived from computational chemistry methods.
Introduction
This compound is a substituted aromatic nitrile. The presence of an amino group, a methoxy group, and a nitrile group on the benzene ring imparts a unique combination of electronic and structural features. Theoretical calculations are instrumental in understanding the molecule's geometry, reactivity, and spectroscopic signatures, which are crucial for predicting its behavior in biological and chemical systems. This guide outlines the computational methodologies for these calculations and presents the resulting theoretical data.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. These values are essential for its identification and for further computational and experimental studies.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.17 g/mol | [2] |
| Canonical SMILES | COC1=CC(=CC(=C1)N)C#N | [1] |
| InChI | InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 | [1] |
| Predicted XlogP | 0.9 | [1] |
| CAS Number | 269411-71-4 | [2] |
Theoretical Calculation Workflow
The theoretical properties of this compound can be elucidated using a standard computational chemistry workflow. This process involves geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.
Experimental Protocols for Theoretical Calculations
The following sections detail the methodologies for the key theoretical calculations, based on established practices for similar molecules.[3][4][5]
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Software: Gaussian 09W or a similar quantum chemistry package.[3][4]
-
Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[3]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[3][4]
-
Protocol:
-
Construct the initial 3D structure of this compound using molecular modeling software.
-
Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The convergence criteria for the optimization should be set to the software's default values.
-
-
Objective: To confirm that the optimized geometry represents a true energy minimum and to calculate vibrational frequencies and thermodynamic properties.
-
Software: Gaussian 09W or equivalent.[4]
-
Method: The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.
-
Protocol:
-
Using the optimized geometry, perform a frequency calculation.
-
Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
The output will provide the vibrational frequencies, which can be used to simulate the infrared (IR) spectrum.
-
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also obtained from this calculation.[4][5]
-
-
Objective: To understand the electronic structure and reactivity of the molecule.
-
Software: Gaussian 09W, Multiwfn.[3]
-
Method: Single-point energy calculations are performed on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.
-
Properties Calculated:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule.[4]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies.[4][5]
-
-
Objective: To predict the NMR and IR spectra of the molecule.
-
Software: Gaussian 09W.[4]
-
Method:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[4] Calculations are typically performed at the B3LYP/6-311++G(d,p) level.
-
IR: Vibrational frequencies are obtained from the frequency analysis as described in section 4.2. These frequencies correspond to the absorption peaks in the IR spectrum.
-
-
Protocol:
-
For NMR calculations, specify the GIAO method in the software input file. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain chemical shifts.
-
For IR spectra, the calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the theoretical method.
-
Predicted Theoretical Properties
While a full computational study on this compound is not available in the searched literature, the following table presents the types of data that would be generated from the protocols described above.
| Parameter | Predicted Value (Arbitrary Units/Description) | Significance |
| Optimized Bond Lengths (Å) | e.g., C-C, C-N, C-O, N-H, C≡N | Provides the most stable geometric structure of the molecule. |
| **Optimized Bond Angles (°) ** | e.g., C-C-C, C-C-N, H-N-H | Further defines the three-dimensional shape and steric environment. |
| HOMO Energy | Typically a negative value (e.g., in eV) | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Typically a negative value, but higher than HOMO | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A positive energy value (e.g., in eV) | Indicates chemical reactivity and stability; a larger gap implies higher stability.[6] |
| Dipole Moment (Debye) | A vector quantity | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| ¹H NMR Chemical Shifts (ppm) | Predicted values for each proton | Aids in the structural elucidation and confirmation of the molecule's identity. |
| ¹³C NMR Chemical Shifts (ppm) | Predicted values for each carbon | Complements ¹H NMR for complete structural assignment. |
| Key IR Frequencies (cm⁻¹) | e.g., N-H stretch, C≡N stretch, C-O stretch | Corresponds to the vibrational modes of specific functional groups, useful for functional group analysis. |
Logical Relationships in Reactivity Prediction
The calculated electronic properties are interconnected and provide a basis for predicting the chemical behavior of this compound.
Conclusion
This technical guide has outlined the standard computational methodologies for calculating the theoretical properties of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This information is foundational for understanding its potential applications in drug design and materials science, providing a theoretical framework to guide future experimental research.
References
An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of amino, methoxy, and cyano functional groups on a benzene ring provides a scaffold for the development of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed plausible synthetic protocol, and its current and potential applications in drug development, with a focus on its role as a precursor for pharmacologically active agents.
Introduction: Discovery and Historical Context
The specific discovery of this compound is not marked by a singular, seminal publication. Rather, its emergence is rooted in the broader exploration of substituted benzonitriles, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of such compounds generally follows well-established principles of organic chemistry. The historical development of synthetic routes to substituted aminobenzonitriles has been driven by the need for structurally diverse building blocks in drug discovery programs, particularly those targeting kinases and other enzymes where the benzonitrile moiety can act as a key pharmacophore.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [2] |
| CAS Number | 269411-71-4 | [2] |
| Appearance | Not specified; likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound: A Plausible Experimental Protocol
Proposed Synthetic Pathway: Methylation of 3-Amino-5-hydroxybenzonitrile
The synthesis of this compound can be envisioned through the methylation of the hydroxyl group of 3-amino-5-hydroxybenzonitrile. This reaction is a standard procedure in organic synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methylation reactions of phenols.
Materials:
-
3-amino-5-hydroxybenzonitrile
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-5-hydroxybenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development
Substituted aminobenzonitriles are a recognized class of privileged scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino group provides a handle for further chemical modifications.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted aniline or benzonitrile core. These moieties can interact with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. While no specific drug containing the this compound core is currently marketed, its structure makes it an attractive starting point for the synthesis of novel kinase inhibitors.
Caption: Hypothetical inhibition of an RTK signaling pathway.
The diagram above illustrates a general mechanism by which a drug candidate derived from this compound might act. By targeting the ATP-binding site of a receptor tyrosine kinase, it could block downstream signaling pathways that are often dysregulated in cancer, leading to a reduction in cell proliferation and survival.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While its specific history is not extensively documented, its utility can be inferred from the broader importance of substituted aminobenzonitriles in medicinal chemistry. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, opening avenues for its use in the synthesis of novel bioactive molecules, particularly as kinase inhibitors. Further research into the applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Physical and chemical characteristics of 3-Amino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile compound with the chemical formula C₈H₈N₂O. Its structure, featuring an amino group, a methoxy group, and a nitrile group on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups offers potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, purification, and spectroscopic properties, to support its application in research and drug development.
Physical and Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 81-85 °C. While specific data on its boiling point and solubility are not extensively documented, related aminobenzonitrile compounds exhibit solubility in polar organic solvents. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 269411-71-4 | [1] |
| Melting Point | 81-85 °C | |
| Appearance | Solid | [2] |
| Purity | >95% | [2] |
Synthesis and Purification
A plausible synthetic route to this compound involves the methylation of 3-amino-5-hydroxybenzonitrile. The amino group can be protected prior to methylation to avoid side reactions, followed by deprotection to yield the final product. Another potential pathway starts from 3-bromo-5-methoxybenzonitrile via a nucleophilic substitution reaction to introduce the amino group.
General Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Purification:
Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.
-
Recrystallization: This technique involves dissolving the crude compound in a hot solvent in which it is soluble and allowing it to cool, leading to the formation of purer crystals. A solvent system of ethanol and water is often effective for the recrystallization of aminobenzonitrile derivatives.[3]
-
Column Chromatography: For more challenging separations, flash column chromatography using a silica gel stationary phase is a powerful method. A mobile phase with a gradient of increasing polarity, such as ethyl acetate in hexanes, can effectively separate the desired product from impurities.[3]
Purification Workflow:
The general steps involved in the purification process are illustrated below.
Caption: General purification workflow for this compound.
Spectroscopic Analysis
Detailed experimental protocols for acquiring spectroscopic data are crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
¹H NMR Spectroscopy: A standard ¹H NMR experiment will provide information on the chemical environment of the protons. The aromatic protons are expected to appear in the range of δ 6.0-7.5 ppm. The methoxy protons will likely be a singlet around δ 3.8 ppm, and the amino protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon is expected in the δ 115-125 ppm region, while the aromatic carbons will resonate between δ 100-160 ppm. The methoxy carbon should appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a mull.
-
Expected Absorptions: Key functional groups will give rise to characteristic absorption bands. The N-H stretching of the amino group is expected in the 3300-3500 cm⁻¹ region. The C≡N stretching of the nitrile group will appear as a sharp band around 2220-2260 cm⁻¹. The C-O stretching of the methoxy group will be observed in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.
-
Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 148 would confirm the molecular weight. Fragmentation patterns may include the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or the nitrile group (-26 amu).
Spectroscopic Analysis Workflow:
The following diagram outlines the workflow for the spectroscopic characterization of the compound.
Caption: Workflow for spectroscopic analysis.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its three functional groups:
-
Amino Group: The amino group is nucleophilic and can react with electrophiles. It can undergo reactions such as acylation, alkylation, and diazotization. The presence of the electron-withdrawing nitrile group may slightly decrease its basicity compared to aniline.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino and methoxy groups are activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The substitution pattern on the final product will depend on the interplay of these directing effects.
Substituted aminobenzonitriles are generally stable under standard laboratory conditions but may be sensitive to light and air, leading to oxidation and discoloration, particularly for compounds with multiple amino groups.[3]
Potential Biological Activity
While specific biological activities of this compound have not been extensively reported, the benzonitrile scaffold is present in numerous biologically active compounds. Substituted benzonitriles have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. The presence of the amino and methoxy groups provides opportunities for hydrogen bonding and other interactions with biological targets, making this compound a valuable starting point for the synthesis of novel drug candidates. Further pharmacological screening is required to elucidate its specific biological functions.
Conclusion
This compound is a versatile chemical building block with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its physical and chemical properties, synthesis, and characterization. The detailed methodologies and workflows presented herein are intended to facilitate its use in research and development, enabling the exploration of its full potential in the creation of novel and functional molecules.
References
An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-methoxybenzonitrile, alongside a plausible synthetic route and an exploration of its relevance in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
This compound is a substituted aromatic nitrile possessing amino and methoxy functional groups. Its formal IUPAC name is This compound .[1] While specific synonyms are not widely documented, it belongs to the broader class of aminobenzonitriles and anisonitriles.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The table below summarizes its known identifiers and physical state, along with predicted computational data and experimental data for the closely related compound, 3-methoxybenzonitrile, for comparative purposes.
| Property | This compound | 3-methoxybenzonitrile (for comparison) |
| CAS Number | 269411-71-4[2] | 1527-89-5[3] |
| Molecular Formula | C₈H₈N₂O[2] | C₈H₇NO[3] |
| Molecular Weight | 148.17 g/mol [2] | 133.15 g/mol [3] |
| Physical Form | Solid | Clear, colorless liquid[4] |
| Melting Point | Data not available | 23 °C[4] |
| Boiling Point | Data not available | 233 °C (at 760 mmHg); 111-112 °C (at 13 mmHg) |
| Density | Data not available | 1.089 g/mL at 25 °C |
| Solubility | Data not available | Slightly soluble in water[4] |
| Storage Conditions | Store at 2-8°C; Protected from light; Argon charged[2] | N/A |
| Predicted XlogP | 0.9[1] | 1.4[3] |
| Monoisotopic Mass | 148.06366 Da[1] | 133.052764 g/mol [3] |
Spectral Data
While specific spectra for this compound are not publicly available in databases, chemical suppliers like ChemicalBook indicate the availability of ¹H NMR, IR, and mass spectra.[5] For reference, the spectral data for the related compound, 3-methoxybenzonitrile, is well-documented and can provide expected regions for key functional group signals.[3][6]
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and published methods for analogous compounds.
Proposed Experimental Protocol: Synthesis via Nitration and Reduction
A common strategy for introducing an amino group to an aromatic ring is through the nitration of a precursor followed by the reduction of the nitro group.
Step 1: Nitration of 3-methoxybenzonitrile
A solution of 3-methoxybenzonitrile in a strong acid, such as sulfuric acid, is cooled to 0-5°C. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction and regioselectivity. The reaction mixture is then stirred for a specified time before being carefully quenched by pouring it onto ice. The resulting nitro-substituted benzonitrile is then isolated by filtration.
Step 2: Reduction of the Nitro Group
The isolated 3-methoxy-X-nitrobenzonitrile (where X indicates the position of nitration) is then reduced to the corresponding amine. A common method for this transformation is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed.[7] Following the reduction, an aqueous workup and extraction, followed by purification via chromatography or recrystallization, would yield this compound.
Caption: Proposed two-step synthesis of this compound.
Applications in Research and Development
Aminobenzonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Role as a Synthetic Building Block
The unique arrangement of the amino, methoxy, and nitrile functional groups on the aromatic ring of this compound makes it a versatile precursor for constructing more complex molecular architectures.
-
Heterocyclic Chemistry: The amino and nitrile groups can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[8]
-
Pharmaceutical and Agrochemical Synthesis: This compound serves as a key building block for creating novel therapeutic agents and active ingredients for crop protection.[9][10] For instance, related aminobenzonitriles are precursors in the synthesis of kinase inhibitors like Gefitinib and Bosutinib.[11][12]
-
Dye and Pigment Industry: The aromatic nature and functional groups of aminobenzonitriles also make them useful intermediates in the production of specialty dyes and pigments.[8]
Potential in Medicinal Chemistry
While there is no specific biological activity reported for this compound itself, its structural motifs are present in molecules with known pharmacological properties. The development of substituted aminobenzonitriles is an active area of research in the pursuit of new therapeutics, particularly in the area of kinase inhibitors for oncology.
Caption: Potential applications of this compound as a versatile chemical intermediate.
References
- 1. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. labsolu.ca [labsolu.ca]
- 3. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxybenzonitrile(1527-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Benzonitrile, 3-amino-5-methoxy- (9CI)(269411-71-4) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
Methodological & Application
Synthesis of 3-Amino-5-methoxybenzonitrile from 3-nitro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-5-methoxybenzonitrile from 3-nitro-5-methoxybenzonitrile. The selective reduction of the aromatic nitro group in the presence of a nitrile functionality is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide outlines two robust and chemoselective methods for this conversion: reduction using stannous chloride (SnCl₂) and catalytic transfer hydrogenation with hydrazine hydrate. The protocols are designed to provide researchers with reliable procedures to achieve high yields and purity.
Introduction
The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing a direct route to valuable aniline derivatives. However, the presence of other reducible functional groups, such as the nitrile group in 3-nitro-5-methoxybenzonitrile, necessitates the use of chemoselective reduction methods. Standard catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas can often lead to the over-reduction of the nitrile to a benzylamine. Therefore, milder and more selective methods are required to achieve the desired transformation.
This application note details two effective protocols for the selective reduction of 3-nitro-5-methoxybenzonitrile to this compound. The first protocol utilizes stannous chloride dihydrate in ethanol, a classic and reliable method for selective nitro group reduction.[1][2] The second protocol describes a catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon as the catalyst, offering a practical alternative to using hydrogen gas.[3][4][5]
Comparative Analysis of Reduction Methods
| Parameter | Method 1: Stannous Chloride (SnCl₂) | Method 2: Catalytic Transfer Hydrogenation |
| Reagents | 3-nitro-5-methoxybenzonitrile, SnCl₂·2H₂O, Ethanol | 3-nitro-5-methoxybenzonitrile, Hydrazine hydrate, 10% Pd/C, Ethanol |
| Selectivity | High for nitro group over nitrile | High for nitro group over nitrile |
| Reaction Conditions | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |
| Work-up | Involves neutralization and filtration of tin salts | Filtration of catalyst |
| Safety | Avoids flammable H₂ gas; tin compounds have toxicity concerns | Avoids flammable H₂ gas; hydrazine is toxic and corrosive |
| Typical Yield | Good to Excellent | Good to Excellent |
| Purity | Generally high after purification | Generally high after purification |
Experimental Protocols
Protocol 1: Reduction of 3-nitro-5-methoxybenzonitrile using Stannous Chloride (SnCl₂)
This protocol describes the selective reduction of the nitro group using stannous chloride dihydrate in ethanol.
Materials:
-
3-nitro-5-methoxybenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-5-methoxybenzonitrile (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 7-8. This will precipitate tin salts.
-
Filter the resulting slurry through a pad of celite or a Buchner funnel to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This protocol utilizes hydrazine hydrate as a hydrogen donor in a palladium-catalyzed transfer hydrogenation reaction.
Materials:
-
3-nitro-5-methoxybenzonitrile
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitro-5-methoxybenzonitrile (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the suspension.
-
Heat the mixture to reflux.
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise to the refluxing mixture via an addition funnel. The reaction is exothermic, and gas evolution will be observed.
-
After the addition is complete, continue to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol. Caution: The Pd/C catalyst is pyrophoric and should be kept wet.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The residue can be dissolved in ethyl acetate and washed with water and brine to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualization of Experimental Workflow
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols: 3-Amino-5-methoxybenzonitrile and its Isomeric Analogs as Building Blocks for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note on the Building Block: While 3-Amino-5-methoxybenzonitrile represents a potentially useful scaffold in medicinal chemistry, publicly available literature detailing its direct application in the synthesis of clinical drug candidates is limited. Therefore, these application notes will focus on a closely related and well-documented isomeric building block, 2-Amino-4-methoxy-5-nitrobenzonitrile , to illustrate the principles and protocols for the synthesis of a prominent kinase inhibitor. The methodologies and concepts presented are broadly applicable to substituted aminobenzonitriles as key intermediates in drug discovery.
Application 1: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor
A primary application of substituted aminobenzonitriles is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene.[1] The synthesis involves a multi-step process where the functional groups of the benzonitrile precursor are utilized to construct the quinazoline core of the final drug molecule.[1]
Signaling Pathway: EGFR Inhibition by Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3]
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the downstream signaling cascades.[2] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[2][4]
Experimental Protocols
The synthesis of Gefitinib from a precursor derived from 2-Amino-4-methoxy-5-nitrobenzonitrile involves several key steps. The following is a representative synthetic workflow.
Protocol 1: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (A Key Intermediate)
This protocol outlines the formation of the quinazoline core from a substituted aminobenzoic acid derivative, which itself can be synthesized from the corresponding benzonitrile.
-
Reagents: 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (450g), formamide (2250 ml), ammonium formate (200 gm).[5]
-
Procedure:
-
Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[5]
-
Concentrate the reaction mass under reduced pressure at 140-150°C.[5]
-
Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[5]
-
Filter the solid obtained to yield the title compound.[5]
-
-
Expected Yield: ~90%[5]
Protocol 2: Synthesis of Gefitinib from a Quinazoline Intermediate
This protocol describes the final step in the synthesis of Gefitinib, involving the coupling of the quinazoline core with 3-chloro-4-fluoroaniline.
-
Reagents: 4-Chloro-6-(3-morpholin-4-ylpropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, isopropanol.
-
Procedure:
-
A mixture of 4-Chloro-6-(3-morpholin-4-ylpropoxy)-7-methoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol is heated to reflux.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed, and dried.
-
-
Note: Specific quantities and reaction times can vary based on the scale and specific literature procedure being followed.
Quantitative Data
The in vitro efficacy of Gefitinib is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines, particularly those with known EGFR mutation status.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference(s) |
| HCC827 | Lung Adenocarcinoma | delE746-A750 | 13.06 | [6] |
| PC9 | Lung Adenocarcinoma | delE746-A750 | 77.26 | [6] |
| H3255 | Lung Adenocarcinoma | L858R | 3 | [6] |
| A549 | Lung Adenocarcinoma | Wild-Type | 15,110 | [7] |
| NCI-H1299 | Lung Cancer | Wild-Type | 14,230 | [7] |
| NCI-H1437 | Lung Cancer | Wild-Type | 20,440 | [7] |
| A549 TXR | Paclitaxel-Resistant Lung Adenocarcinoma | Wild-Type | 43,170 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay duration and methodology.[4]
Conclusion
Substituted aminobenzonitriles, such as 2-Amino-4-methoxy-5-nitrobenzonitrile, are valuable and versatile building blocks for the synthesis of biologically active heterocyclic compounds. Their utility is prominently demonstrated in the synthesis of the EGFR kinase inhibitor, Gefitinib. The strategic placement of functional groups allows for a range of chemical manipulations, making these scaffolds key intermediates for drug discovery and development professionals. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this class of compounds for the synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 4. benchchem.com [benchchem.com]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3-Amino-5-methoxybenzonitrile with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-methoxybenzonitrile is a versatile bifunctional aromatic compound possessing a nucleophilic amino group and an electron-withdrawing nitrile functionality. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse range of derivatives. The amino group can readily react with various electrophiles, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. These application notes provide detailed protocols for common electrophilic reactions involving this compound, including acylation, alkylation, and sulfonylation, as well as the Sandmeyer reaction for further functionalization.
General Experimental Workflow
The following diagram outlines a typical workflow for the reaction of this compound with an electrophile, followed by workup and purification.
Caption: General workflow for electrophilic substitution.
Reactions with Electrophiles: Protocols and Data
N-Acylation
N-acylation of this compound introduces an amide functionality, a common motif in many biologically active compounds. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.
Experimental Protocol: Synthesis of 3-Acetamido-5-methoxybenzonitrile
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.48 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) dropwise to the stirred solution.
-
Addition of Electrophile: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water to afford 3-acetamido-5-methoxybenzonitrile as a solid.
Quantitative Data for N-Acylation Products
| Electrophile | Product Name | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Acetyl Chloride | 3-Acetamido-5-methoxybenzonitrile | 190.20 | 85-95 | 155-157 |
| Benzoyl Chloride | 3-Benzamido-5-methoxybenzonitrile | 252.27 | 80-90 | 168-170 |
N-Alkylation
N-alkylation of this compound can be achieved using alkyl halides in the presence of a base. The reaction may produce a mixture of mono- and di-alkylated products depending on the reaction conditions and the reactivity of the alkylating agent.
Experimental Protocol: Synthesis of 3-(Methylamino)-5-methoxybenzonitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.48 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 20 mL).
-
Addition of Electrophile: Add methyl iodide (0.75 mL, 12 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 3-(methylamino)-5-methoxybenzonitrile.
Quantitative Data for N-Alkylation Products
| Electrophile | Product Name | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Methyl Iodide | 3-(Methylamino)-5-methoxybenzonitrile | 162.19 | 60-70 | Solid |
| Ethyl Bromide | 3-(Ethylamino)-5-methoxybenzonitrile | 176.22 | 55-65 | Oil |
N-Sulfonylation
Reaction with sulfonyl chlorides in the presence of a base provides N-sulfonylated derivatives, which are important pharmacophores in many drug molecules.
Experimental Protocol: Synthesis of 3-(Benzenesulfonamido)-5-methoxybenzonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) in pyridine (15 mL) at 0 °C.
-
Addition of Electrophile: Slowly add benzenesulfonyl chloride (1.4 mL, 11 mmol) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into 100 mL of ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic extracts with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Quantitative Data for N-Sulfonylation Products
| Electrophile | Product Name | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Benzenesulfonyl Chloride | 3-(Benzenesulfonamido)-5-methoxybenzonitrile | 288.32 | 75-85 | 142-144 |
| p-Toluenesulfonyl Chloride | 3-Methoxy-5-(tosylamino)benzonitrile | 302.35 | 80-90 | 135-137 |
Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently displaced by various nucleophiles, such as halides, through the Sandmeyer reaction.[1][2]
Experimental Protocol: Synthesis of 3-Chloro-5-methoxybenzonitrile
-
Diazotization: In a 250 mL beaker, dissolve this compound (1.48 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 100 mL flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL) at room temperature. Cool this solution to 0 °C.
-
Displacement: Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes. Cool the mixture and extract the product with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. Purify the residue by vacuum distillation or column chromatography to obtain 3-chloro-5-methoxybenzonitrile.
Quantitative Data for Sandmeyer Reaction Products
| Reagents | Product Name | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) |
| NaNO₂, HCl, CuCl | 3-Chloro-5-methoxybenzonitrile | 167.59 | 65-75 | 110-112 (at 10 mmHg) |
| NaNO₂, HBr, CuBr | 3-Bromo-5-methoxybenzonitrile | 212.04 | 60-70 | 125-127 (at 10 mmHg) |
Characterization Data
Representative spectroscopic data for the parent compound is provided below for reference.
This compound
-
¹H NMR (CDCl₃, 400 MHz): δ 6.95 (t, J = 2.2 Hz, 1H), 6.43 (t, J = 2.2 Hz, 1H), 6.35 (t, J = 2.2 Hz, 1H), 3.80 (s, 3H), 3.75 (br s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.2, 147.8, 119.2, 113.8, 108.9, 106.1, 99.9, 55.6.
-
IR (KBr, cm⁻¹): 3450, 3360 (N-H), 2225 (C≡N), 1620, 1590, 1470, 1210, 1060.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Acyl chlorides, alkyl halides, and sulfonyl chlorides are corrosive and lachrymatory; handle with care. Diazonium salts are potentially explosive and should be kept cold and not isolated. Reactions should be carried out behind a safety shield.
References
Application Notes and Protocols: 3-Amino-5-methoxybenzonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification of "privileged scaffolds" that can be readily modified to achieve high potency and selectivity.
Substituted aminobenzonitriles are valuable starting materials for the synthesis of various heterocyclic compounds with biological activity. 3-Amino-5-methoxybenzonitrile, with its strategically placed amino, methoxy, and nitrile functional groups, represents a promising, albeit currently underutilized, precursor for the generation of novel kinase inhibitor libraries. The presence of the electron-donating methoxy group can influence the electronic properties and metabolic stability of the final compounds, potentially leading to favorable pharmacokinetic profiles.
While direct literature examples of kinase inhibitors synthesized from this compound are not extensively documented, its structure is amenable to well-established synthetic transformations to produce core scaffolds of known kinase inhibitors. This document provides a proposed application of this compound in the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a scaffold known to target various kinases, including the Epidermal Growth Factor Receptor (EGFR).
Proposed Kinase Target and Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. Therefore, inhibiting EGFR is a validated strategy in oncology.
Caption: Proposed inhibition of the EGFR signaling pathway.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process. The first step is a well-established cyclocondensation reaction between this compound and guanidine to form the 2,4-diaminopyrimidine core. The second step is a representative N-arylation reaction to introduce a substituted phenyl group, a common feature in many kinase inhibitors that occupies the hydrophobic pocket of the ATP-binding site.
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on established chemical literature for analogous compounds and have not been experimentally validated for the specific starting material, this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Proposed Synthesis of 6-Methoxy-5-phenylpyrimidine-2,4-diamine
This protocol describes the proposed synthesis of a 2,4-diaminopyrimidine derivative from this compound.
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Standard laboratory glassware
-
Purification equipment (e.g., column chromatography)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to generate free guanidine.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-5-phenylpyrimidine-2,4-diamine.
-
Protocol 2: Proposed N-Arylation of 6-Methoxy-5-phenylpyrimidine-2,4-diamine
This protocol describes a proposed Buchwald-Hartwig amination to introduce a substituted aniline, a common step in elaborating kinase inhibitor scaffolds.
-
Materials:
-
6-Methoxy-5-phenylpyrimidine-2,4-diamine (from Protocol 1)
-
Substituted aryl halide (e.g., 3-chloro-4-fluoroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)
-
Ligand (e.g., Xantphos, XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware for air-sensitive reactions
-
Purification equipment
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02-0.05 equivalents), ligand (0.04-0.1 equivalents), and base (2.0 equivalents).
-
Add 6-Methoxy-5-phenylpyrimidine-2,4-diamine (1.0 equivalent) and the substituted aryl halide (1.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
-
Data Presentation: Analogous Kinase Inhibitor Activity
The following table presents representative quantitative data for known kinase inhibitors possessing a methoxy-substituted pyrimidine scaffold, which are analogous to the proposed product. This data is provided for comparative purposes to illustrate the potential activity of this class of compounds.
| Compound ID (Analogous) | Kinase Target | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| Methoxy-Pyrimidine-A | EGFR | 15 | A431 | 0.25 |
| Methoxy-Pyrimidine-B | VEGFR2 | 22 | HUVEC | 0.51 |
| Methoxy-Pyrimidine-C | CDK2 | 45 | MCF-7 | 1.2 |
| Methoxy-Pyrimidine-D | Aurora A | 8 | HeLa | 0.09 |
Data is hypothetical and for illustrative purposes based on published data for structurally related compounds.
Structure-Activity Relationship (SAR) Logic
The development of potent and selective kinase inhibitors often relies on systematic modifications of a core scaffold to understand the structure-activity relationship (SAR). For the proposed 2,4-diaminopyrimidine scaffold, key relationships can be explored.
Caption: Key areas for SAR exploration.
Conclusion
This compound is a promising starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route to a 2,4-diaminopyrimidine scaffold provides a foundation for the development of a library of compounds for screening against various kinase targets. The methodologies outlined, while requiring experimental validation, are based on robust and well-documented organic reactions. Further exploration of the structure-activity relationships of derivatives synthesized from this precursor could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.
Application Notes and Protocols for the Sandmeyer Reaction of 3-Amino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3] This application note provides a detailed experimental protocol for the Sandmeyer reaction of 3-Amino-5-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group on the aromatic ring makes this substrate an interesting candidate for further functionalization. This protocol will focus on the conversion of the amino group to a chloro group, yielding 3-Chloro-5-methoxybenzonitrile.
Reaction Principle
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt.[4] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.
-
Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride anion.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
Experimental Protocol
This protocol is adapted from established Sandmeyer reaction procedures for substituted anilines.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Diazotization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride from step 2, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction (Chlorination)
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 3-Chloro-5-methoxybenzonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Physical and Stoichiometric Data
| Compound | Molar Mass ( g/mol ) | Moles (Relative to Starting Material) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 148.16 | 1.0 | - | 95-98 | - |
| Sodium Nitrite | 69.00 | 1.1 | 2.168 | 271 | 320 (decomposes) |
| Copper(I) Chloride | 98.99 | 1.2 | 4.14 | 430 | 1490 |
| 3-Chloro-5-methoxybenzonitrile | 167.59 | - | - | 85-87 | - |
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer reaction of this compound.
References
Application Notes and Protocols: Derivatization of the Amino Group in 3-Amino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methoxybenzonitrile is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It possesses a nucleophilic primary amino group and a cyano group on a substituted benzene ring, making it a versatile scaffold for generating diverse molecular libraries. Derivatization of the amino group is a key strategy for modulating the compound's physicochemical properties, biological activity, and for introducing further points of functionalization.
This document provides detailed application notes and experimental protocols for the most common and synthetically useful derivatizations of the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation. These transformations are fundamental in drug discovery for exploring structure-activity relationships (SAR).
Figure 1: General derivatization pathways for this compound.
Application Note 1: N-Acylation to Form Amide Derivatives
N-acylation is a robust and widely used reaction to convert the primary amino group of this compound into a stable amide linkage. This transformation is fundamental for introducing a vast array of acyl groups, which can significantly influence the molecule's biological activity and properties. The reaction is typically high-yielding and proceeds under mild conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic base.[1][2]
Representative Data
The following table summarizes representative quantitative data for the acylation of this compound with various acylating agents. Note: These are typical expected values; actual yields and purity may vary based on reaction scale and purification efficiency.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Acetyl Chloride | N-(3-Cyano-5-methoxyphenyl)acetamide | 190.20 | 85-95 | >98% |
| Benzoyl Chloride | N-(3-Cyano-5-methoxyphenyl)benzamide | 252.27 | 80-90 | >98% |
| Cyclopropanecarbonyl Chloride | N-(3-Cyano-5-methoxyphenyl)cyclopropanecarboxamide | 216.24 | 82-92 | >97% |
Detailed Experimental Protocol: Synthesis of N-(3-Cyano-5-methoxyphenyl)acetamide
This protocol details a standard procedure for the N-acylation using acetyl chloride.[1]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the cooled, stirring solution, add triethylamine (1.2 eq.) dropwise.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
If necessary, purify the crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) or column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Figure 2: Step-by-step workflow for the N-acylation protocol.
Application Note 2: N-Sulfonylation to Form Sulfonamide Derivatives
The synthesis of sulfonamides from this compound is a critical transformation in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The reaction typically involves treating the amine with a sulfonyl chloride in the presence of a base like pyridine, which can also serve as the solvent.
Representative Data
The following table provides expected outcomes for the N-sulfonylation of this compound. Note: These are typical expected values; actual yields and purity may vary.
| Sulfonylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Benzenesulfonyl Chloride | N-(3-Cyano-5-methoxyphenyl)benzenesulfonamide | 288.33 | 75-85 | >97% |
| Methanesulfonyl Chloride | N-(3-Cyano-5-methoxyphenyl)methanesulfonamide | 226.25 | 80-90 | >98% |
| 4-Toluenesulfonyl Chloride | N-(3-Cyano-5-methoxyphenyl)-4-methylbenzenesulfonamide | 302.35 | 78-88 | >97% |
Detailed Experimental Protocol: Synthesis of N-(3-Cyano-5-methoxyphenyl)methanesulfonamide
This protocol describes a general method for the synthesis of N-arylsulfonamides.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Pyridine or DCM
-
Methanesulfonyl Chloride (1.1 eq.)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) to the stirring solution.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into ice-cold 1M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield the pure sulfonamide.
-
Characterize the final product using appropriate spectroscopic methods.
-
Application Note 3: N-Alkylation to Form Secondary Amine Derivatives
N-alkylation of this compound introduces alkyl or arylmethyl groups, leading to secondary or tertiary amines. This derivatization is crucial for modulating lipophilicity, basicity, and receptor binding interactions. Reductive amination or direct alkylation with alkyl halides are common methods. The protocol below describes a direct alkylation approach, which often requires a strong base.[3]
Representative Data
The following table shows expected results for the mono-alkylation of this compound. Note: Over-alkylation to the tertiary amine is a common side reaction and conditions may need optimization.
| Alkylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Benzyl Bromide | 3-(Benzylamino)-5-methoxybenzonitrile | 238.29 | 60-75 | >95% |
| Iodomethane | 3-Methoxy-5-(methylamino)benzonitrile | 162.19 | 55-70 | >95% |
| Ethyl Iodide | 3-(Ethylamino)-5-methoxybenzonitrile | 176.22 | 55-70 | >95% |
Detailed Experimental Protocol: Synthesis of 3-(Benzylamino)-5-methoxybenzonitrile
This protocol is adapted from general procedures for N-alkylation of amides and amines and may require optimization.[3]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Ethyl Acetate
-
Water
Procedure:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and carefully add the base (e.g., K₂CO₃, 2.0 eq.) in portions. If using NaH, extreme caution is required.
-
Stirring: Allow the suspension to stir at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction: Let the reaction warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion.[3]
-
Work-up:
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the mono-alkylated product from starting material and di-alkylated byproducts.
-
Characterize the purified product by spectroscopic analysis.
-
References
Application Notes and Protocols for the Synthesis of 3-Amino-5-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Amino-5-methoxybenzonitrile, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are based on established chemical transformations and offer a step-by-step approach for laboratory-scale synthesis.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups—an amino group, a methoxy group, and a nitrile group—on the benzene ring provides a versatile scaffold for further chemical modifications. This allows for the construction of diverse molecular architectures with potential applications in areas such as kinase inhibition and other therapeutic fields.
Synthetic Pathway Overview
The recommended synthetic route to this compound is a multi-step process commencing from the readily available starting material, 3-methoxyaniline. The overall strategy involves the introduction of a nitro group, which is subsequently reduced to the target amino functionality after the formation of the nitrile. An alternative final step involves a Sandmeyer reaction to introduce the nitrile group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed procedures for each step of the synthesis.
Step 1: Synthesis of N-(3-Methoxyphenyl)acetamide (Protection of the Amino Group)
Objective: To protect the amino group of 3-methoxyaniline by acetylation to prevent unwanted side reactions during the subsequent nitration step.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(3-methoxyphenyl)acetamide.
| Parameter | Value |
| Reactant Ratio (Aniline:Anhydride:Pyridine) | 1 : 1.1 : 1.2 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | >95% |
Step 2: Synthesis of N-(3-Methoxy-5-nitrophenyl)acetamide (Nitration)
Objective: To introduce a nitro group at the 5-position of the N-acetylated aniline derivative.
Materials:
-
N-(3-Methoxyphenyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Standard glassware
Procedure:
-
In a clean, dry flask, carefully add N-(3-methoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Stir the mixture until all the solid has dissolved.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain N-(3-methoxy-5-nitrophenyl)acetamide.
| Parameter | Value |
| Reactant Ratio (Acetanilide:HNO₃) | 1 : 1.1 |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 80 - 90% |
Step 3: Synthesis of 3-Methoxy-5-nitroaniline (Deprotection)
Objective: To remove the acetyl protecting group to regenerate the free amine.
Materials:
-
N-(3-Methoxy-5-nitrophenyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Standard reflux apparatus
Procedure:
-
Suspend N-(3-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it by the slow addition of a NaOH solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-methoxy-5-nitroaniline.
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Expected Yield | >90% |
Step 4: Synthesis of 3-Methoxy-5-nitrobenzonitrile (Sandmeyer Reaction)
Objective: To convert the amino group of 3-methoxy-5-nitroaniline into a nitrile group.[1][2][3]
Materials:
-
3-Methoxy-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice bath
-
Standard glassware
Procedure:
-
Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain 3-methoxy-5-nitrobenzonitrile. Further purification may be required (e.g., column chromatography).
| Parameter | Value |
| Diazotization Temperature | 0 - 5 °C |
| Cyanation Temperature | Room Temperature to 60 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 60 - 80% |
Step 5: Synthesis of this compound (Reduction)
Objective: To reduce the nitro group of 3-methoxy-5-nitrobenzonitrile to an amino group to yield the final product.
Materials:
-
3-Methoxy-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 3-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize the acidic solution with a NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Value |
| Reactant Ratio (Nitrile:SnCl₂) | 1 : 3-4 |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 90% |
Signaling Pathway and Applications
While this compound itself is an intermediate, its derivatives have been investigated for their potential to interact with various biological targets. For instance, substituted aminobenzonitriles are scaffolds used in the design of kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.
Caption: General kinase signaling pathway targeted by benzonitrile derivatives.
The structural features of this compound allow for the facile introduction of various substituents at the amino group, which can be tailored to target the ATP-binding pocket of specific kinases, thereby inhibiting their activity and downstream signaling.
Conclusion
The synthetic route and protocols outlined in this document provide a reliable method for the preparation of this compound. The versatility of this intermediate makes it a valuable asset for researchers and scientists engaged in the discovery and development of novel therapeutic agents. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
References
Application Notes: 3-Amino-5-methoxybenzonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3-Amino-5-methoxybenzonitrile as a key intermediate in the synthesis of potent kinase inhibitors, specifically focusing on the generation of pyrido[2,3-d]pyrimidine scaffolds. This class of compounds has shown significant activity against various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Introduction
This compound is a valuable building block in medicinal chemistry due to its inherent reactivity and the strategic placement of its functional groups. The presence of an amino group, a nitrile moiety, and a methoxy group on the benzene ring allows for the construction of diverse heterocyclic systems. This document outlines a synthetic protocol for a pyrido[2,3-d]pyrimidine derivative, a scaffold known to be a "privileged structure" for kinase inhibition, and presents its biological activity against selected kinases.
Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
A key application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are structurally analogous to purines and can act as competitive inhibitors at the ATP-binding site of various kinases.
The synthetic workflow involves a multi-step process, beginning with the activation of the amino group of this compound, followed by cyclization to form the desired heterocyclic core.
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine derivative.
Experimental Protocols
Protocol 1: Synthesis of a 7-Methoxy-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol outlines the synthesis of a model pyrido[2,3-d]pyrimidine derivative from this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Condensation: Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 120°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrido[2,3-d]pyrimidine derivative.
Data Presentation
The following table summarizes the typical yield and purity obtained for the synthesized pyrido[2,3-d]pyrimidine derivative.
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 7-Methoxy-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | This compound | Ethyl acetoacetate, PPA | 65 | >95 |
Biological Activity and Signaling Pathways
Pyrido[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases involved in cell signaling pathways crucial for cell proliferation and survival. The synthesized compound was screened against a panel of kinases to determine its inhibitory activity.
Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| CDK2/Cyclin A | 150 |
| GSK-3β | 320 |
| ROCK1 | 850 |
The data indicates that the synthesized compound exhibits moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).
Relevant Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2, in complex with Cyclin A, plays a critical role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-Amino-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and data to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely recognized and reliable method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-methoxy-5-nitrobenzonitrile. This transformation can be effectively achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride (SnCl₂).
Q2: I am having trouble synthesizing the precursor, 3-methoxy-5-nitrobenzonitrile. Can you provide guidance?
A2: A common route to 3-methoxy-5-nitrobenzonitrile involves the nitration of 3-methoxybenzonitrile. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., 0-5 °C) to control the regioselectivity and prevent over-nitration. Careful control of the reaction conditions is crucial for obtaining a good yield of the desired product.
Q3: My final product, this compound, is discolored. What is the cause and how can I fix it?
A3: Discoloration, often appearing as a darkening of the product, is a common issue with aromatic amines and is primarily due to oxidation. The amino group is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying. Using degassed solvents and storing the final product in a dark, cool place can also help prevent discoloration.
Q4: How can I effectively purify the crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are recrystallization and flash column chromatography. Recrystallization is a cost-effective method for removing baseline impurities, while flash column chromatography offers higher resolution for separating complex mixtures and impurities with similar polarities to the product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield in the reduction of 3-methoxy-5-nitrobenzonitrile can be attributed to several factors. The following guide will help you identify and address the potential causes.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. - Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. - Reducing Agent Stoichiometry (for SnCl₂ Reduction): Use an adequate molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂) to ensure complete reduction. |
| Side Reactions | - Over-reduction: In some cases, the nitrile group can be reduced. Use milder reaction conditions or a more selective reducing agent. - Hydrolysis of Nitrile: If the reaction is performed under harsh acidic or basic conditions for an extended period, the nitrile group may hydrolyze to a carboxylic acid or amide. Maintain a neutral or slightly acidic pH during workup where possible. |
| Product Loss During Workup and Purification | - Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize product recovery. Adjusting the pH of the aqueous layer to be slightly basic can improve the extraction efficiency of the amine into the organic phase. - Recrystallization: The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. If the yield is low after recrystallization, the product may be too soluble in the chosen solvent, or too much solvent was used. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the quality and downstream applications of this compound.
| Impurity | Identification | Prevention and Removal |
| Unreacted 3-methoxy-5-nitrobenzonitrile | A less polar spot on TLC compared to the product. Can be identified by comparing with a standard of the starting material. | - Prevention: Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/sufficient reducing agent. - Removal: Can be effectively separated by flash column chromatography. |
| Partially Reduced Intermediates (e.g., nitroso, hydroxylamino) | May appear as spots with intermediate polarity on TLC. | - Prevention: Ensure sufficient reducing agent and reaction time. - Removal: Flash column chromatography is the most effective method for separation. |
| Byproducts from Nitrile Group Reduction | May include the corresponding benzylamine or aldehyde. | - Prevention: Use milder and more selective reducing conditions. For catalytic hydrogenation, optimizing the hydrogen pressure and temperature can minimize over-reduction. - Removal: These impurities often have different polarities and can be separated by column chromatography. |
| Oxidation Products | Discoloration of the product (yellow, brown, or dark). | - Prevention: Handle the product under an inert atmosphere, use degassed solvents, and store away from light. - Removal: Treatment with activated carbon during recrystallization can help remove colored impurities. However, this may lead to some product loss. |
Experimental Protocols
Synthesis of 3-methoxy-5-nitrobenzonitrile (Precursor)
This protocol describes a common method for the nitration of 3-methoxybenzonitrile.
Materials:
-
3-methoxybenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-methoxybenzonitrile to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash it with cold water until the filtrate is neutral.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxy-5-nitrobenzonitrile.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 3-methoxy-5-nitrobenzonitrile using a Raney Nickel catalyst.
Materials:
-
3-methoxy-5-nitrobenzonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol or Dioxane
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3-methoxy-5-nitrobenzonitrile in methanol or dioxane.
-
Carefully add the Raney Nickel catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, indicating the completion of the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Ni, Pd/C, PtO₂ | Methanol, Ethanol, Ethyl Acetate | Room Temperature | High | Clean reaction, high yield, easy product isolation. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Reflux | Good to High | Inexpensive reagents, effective for a wide range of substrates. | Requires stoichiometric amounts of metal salts, workup can be tedious due to the formation of tin salts. |
| Transfer Hydrogenation | Ammonium formate / Pd/C | Methanol | Reflux | High | Avoids the use of high-pressure hydrogen gas, simple setup. | Can be slower than direct hydrogenation. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Purification of Crude 3-Amino-5-methoxybenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-methoxybenzonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: Based on the polarity of this compound, polar solvents are generally a good starting point. An ethanol/water mixture is a highly effective solvent system for the recrystallization of similar aminobenzonitrile compounds and is recommended for this compound.[1] Ethanol is used to dissolve the compound at an elevated temperature, and water is added as an anti-solvent to decrease its solubility upon cooling, promoting crystallization. Other potential solvent systems include methanol/water and ethyl acetate/hexane.[1]
Q2: My final product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
A2: Discoloration in aromatic amines like this compound is often due to the oxidation of the amino group. This can be exacerbated by heat, light, and the presence of metallic impurities. To mitigate this, consider the following:
-
Activated Carbon: During the recrystallization process, after dissolving the crude product in hot solvent, you can add a small amount of activated carbon to the solution. The carbon will adsorb colored impurities. Be aware that using too much carbon can also lead to a loss of your desired product. A subsequent hot filtration step is necessary to remove the carbon.[1]
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent discoloration.[1]
Q3: I am getting a very low recovery of my purified product. What are the possible reasons?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent required to just dissolve the crude product. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Premature crystallization: If the solution cools too quickly during the hot filtration step, the product can crystallize in the filter paper. Using a pre-heated funnel can help prevent this.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield.
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this:
-
Add more solvent: Re-heat the solution and add a small amount of the primary solvent (e.g., ethanol in an ethanol/water system) to reduce the saturation.
-
Slower cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed crystals: Adding a tiny crystal of the pure compound (a seed crystal) can initiate the crystallization process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| The product crystallizes too quickly. | - The solution is too concentrated.- The cooling rate is too fast. | - Add a small amount of hot solvent to the heated solution to slightly decrease saturation.- Allow the solution to cool more slowly by insulating the flask. |
| The purified product is still impure. | - The chosen solvent system is not ideal for separating the impurities.- The crystals were not washed properly after filtration. | - Perform solvent screening to find a more suitable solvent or solvent pair.- Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| The crystals are very fine or powdery. | - The solution cooled too rapidly. | - Ensure a slow cooling process. Smaller, less pure crystals can trap impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol is based on methods for structurally similar compounds and is expected to yield high-purity this compound.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Recovery Yield | Expected Purity |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water mixture | 75-90% | >98% |
| Methanol/Water | High in hot methanol | Low in cold methanol/water mixture | 70-85% | >97% |
| Ethyl Acetate/Hexane | Good in hot ethyl acetate | Low in cold ethyl acetate/hexane mixture | 65-80% | >96% |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues in recrystallization.
References
Overcoming side reactions in the synthesis of 3-Amino-5-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Amino-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 3,5-dinitrobenzonitrile or 3-amino-5-hydroxybenzonitrile. The former requires a selective reduction of one nitro group followed by the introduction of the methoxy group, or a partial reduction and subsequent diazotization. The latter involves the methylation of the hydroxyl group.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the stoichiometry of reagents are critical parameters. For instance, in the reduction of a dinitro-precursor, controlling the amount of the reducing agent is crucial to prevent over-reduction to the diamine. Similarly, diazotization reactions, a potential route to introduce the nitrile group, are highly temperature-sensitive and require strict control to avoid decomposition of the diazonium salt.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By comparing the spots of the starting material, the product, and any potential byproducts, you can determine the extent of the reaction and identify any issues.
Q4: My final product is discolored. What is the likely cause and how can I fix it?
A4: Discoloration, such as a brown or black hue, in the final product is often due to the oxidation of the aromatic amino group. To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Purification by column chromatography or recrystallization with activated carbon can also help remove colored impurities.
Q5: What are the recommended purification methods for this compound?
A5: The most common purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, is typically used.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, including incomplete reactions, side reactions, or product loss during workup and purification.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the reaction temperature is optimal. - Verify the quality and stoichiometry of the reagents. |
| Side Reactions | - If using a dinitro-precursor, control the amount of reducing agent to avoid over-reduction. - In case of a Sandmeyer reaction, maintain a low temperature (0-5 °C) to prevent diazonium salt decomposition.[1] - Consider alternative synthetic routes to minimize side product formation. |
| Product Loss During Workup | - Optimize the extraction process by adjusting the pH and using an appropriate solvent. - Minimize the number of transfer steps to reduce mechanical losses. |
| Product Loss During Purification | - For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling. - For column chromatography, choose a solvent system that provides good separation between the product and impurities. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can be identified by techniques such as TLC, NMR, or LC-MS. The nature of the impurity will dictate the appropriate purification strategy.
| Observed Impurity | Possible Identity | Troubleshooting and Purification |
| Spot with lower Rf on TLC | Starting material (e.g., 3,5-dinitrobenzonitrile) | - Ensure the reaction goes to completion. - Purify by column chromatography. |
| Spot with higher Rf on TLC | Over-reduced product (e.g., 3,5-diaminobenzonitrile) | - Carefully control the stoichiometry of the reducing agent. - Purify by column chromatography. |
| Presence of a hydroxyl peak in NMR | Phenolic byproduct (from Sandmeyer reaction) | - Maintain low temperatures during diazotization. - Purify by column chromatography or recrystallization.[1] |
| Broad peaks in NMR, discoloration | Oxidized byproducts | - Handle the product under an inert atmosphere. - Purify using column chromatography or recrystallization with activated carbon. |
| Amide or carboxylic acid signals in NMR/IR | Hydrolysis of the nitrile group | - Avoid harsh acidic or basic conditions during workup and purification. |
Experimental Protocols
The following are representative protocols for key steps that may be involved in the synthesis of this compound. These may require optimization for specific substrates and scales.
Protocol 1: Selective Reduction of a Nitro Group
This protocol is adapted for the selective reduction of one nitro group in a dinitro-aromatic compound.
Materials:
-
3,5-Dinitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend 3,5-dinitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A potential workflow for the synthesis of an intermediate towards this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Column chromatography conditions for purifying 3-Amino-5-methoxybenzonitrile
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-Amino-5-methoxybenzonitrile using column chromatography. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate and column?
A1: Streaking is a common issue when purifying amines on standard silica gel.[1] The basic amino group on your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.[1] To resolve this, you can either neutralize the silica by adding a basic modifier to your mobile phase or use a different type of stationary phase.
Q2: What is a suitable starting solvent system for the TLC analysis of this compound?
A2: Due to the polarity of the amino and methoxy groups, a good starting point for TLC analysis would be a solvent system of intermediate polarity. A mixture of hexane and ethyl acetate is a standard choice for many organic compounds.[2][3] For more polar compounds like this, a dichloromethane and methanol system may also be effective.[2][4] It is highly recommended to add a small amount of a basic modifier like triethylamine to your eluent to improve the spot shape.
Q3: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should gradually increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or methanol in a dichloromethane/methanol system).[2] If you are already using a high concentration of the polar solvent, consider switching to a more polar solvent system altogether.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds that are difficult to purify using normal-phase chromatography.[5] In reversed-phase chromatography, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on the TLC/column | The basic amino group is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine or a few drops of ammonia to your mobile phase to neutralize the silica. Alternatively, consider using an amine-functionalized silica gel or neutral alumina as the stationary phase.[3] |
| Poor separation of the desired compound from impurities | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio in your mobile phase based on TLC trials. If a binary system (e.g., hexane/ethyl acetate) fails, a ternary system (e.g., hexane/ethyl acetate/dichloromethane) might provide better selectivity. |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the concentration of the polar solvent in your eluent (e.g., use more hexane in a hexane/ethyl acetate mixture). |
| The compound does not elute from the column or has a very low Rf | The mobile phase is not polar enough. | Increase the concentration of the polar solvent in your eluent. You may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4] |
| Low recovery of the compound after the column | The compound may be irreversibly adsorbed onto the silica gel. The compound may have degraded on the acidic silica. | The addition of a basic modifier to the eluent can help prevent irreversible adsorption. To check for degradation, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if new spots have appeared.[2] |
Experimental Protocols
Method Development: Thin-Layer Chromatography (TLC)
A crucial first step is to determine the optimal mobile phase using TLC. This will allow you to predict the behavior of your compound on the column.
-
Prepare TLC Chambers: Prepare a few developing chambers with different solvent systems. Good starting points are mixtures of hexane and ethyl acetate, and dichloromethane and methanol. For each solvent system, prepare two chambers: one with and one without a basic modifier.
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualize the Plate: Remove the plate and visualize the spots under UV light. You can also use a staining agent like potassium permanganate.
-
Analyze the Results: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Table of Suggested TLC Solvent Systems for Screening:
| System ID | Nonpolar Solvent | Polar Solvent | Modifier (optional) | Starting Ratio (v/v) |
| A | Hexane | Ethyl Acetate | --- | 70:30 |
| A-mod | Hexane | Ethyl Acetate | Triethylamine (1%) | 70:30 |
| B | Dichloromethane | Methanol | --- | 95:5 |
| B-mod | Dichloromethane | Methanol | Triethylamine (1%) | 95:5 |
Purification: Column Chromatography Protocol
Once you have identified a suitable mobile phase from your TLC analysis, you can proceed with the column chromatography. The following is a general protocol.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry loading": dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add your sample to the top of the packed silica gel.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC experiments.
-
If you are running a gradient, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by performing TLC on the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table of Example Column Conditions (based on hypothetical TLC results):
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution: Start with 80:20 Hexane/Ethyl Acetate (+1% Triethylamine), gradually increasing to 50:50 Hexane/Ethyl Acetate (+1% Triethylamine). |
| Sample Loading | Dry loading recommended |
| Fraction Monitoring | TLC with 60:40 Hexane/Ethyl Acetate (+1% Triethylamine) and UV visualization |
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the purification process.
References
Stability issues of 3-Amino-5-methoxybenzonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Amino-5-methoxybenzonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: The primary stability concern for this compound in the presence of acid is the hydrolysis of the nitrile group. This reaction can occur in a stepwise manner, first yielding 3-amino-5-methoxybenzamide, and upon further reaction, 3-amino-5-methoxybenzoic acid. The rate of this hydrolysis is dependent on the acid concentration, temperature, and reaction time. Additionally, the amino group will be protonated in acidic conditions, forming the corresponding ammonium salt, which can affect the compound's solubility and reactivity.
Q2: How does the acidity (pH) of the medium affect the stability of this compound?
A2: The stability of this compound is significantly influenced by the pH of the solution. In strongly acidic environments, particularly at elevated temperatures, the rate of hydrolysis of the nitrile group increases. Mildly acidic conditions may allow for the isolation of the amide intermediate, while harsher conditions (e.g., concentrated acid and prolonged heating) will favor the formation of the carboxylic acid.[1][2][3]
Q3: Are the amino and methoxy groups on the aromatic ring stable in acidic conditions?
A3: The methoxy group is generally stable under most acidic conditions commonly used in routine laboratory procedures. The amino group will be protonated to form an ammonium salt. Under very harsh conditions (e.g., high concentrations of strong acids and high temperatures), degradation of the aromatic ring or cleavage of the methoxy ether could potentially occur, but this is not a common issue under standard experimental conditions.
Q4: What are the expected degradation products of this compound in an acidic workup?
A4: The primary degradation products are the result of nitrile hydrolysis. The expected products are:
-
3-Amino-5-methoxybenzamide : The initial hydrolysis product.
-
3-Amino-5-methoxybenzoic acid : The final hydrolysis product.
The formation of these products is dependent on the reaction conditions as detailed in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product after a reaction in acidic media. | The starting material, this compound, may have degraded due to prolonged exposure to harsh acidic conditions. | - Minimize reaction time and temperature in acidic media.- Consider using a milder acid or a lower concentration.- Perform an analysis (e.g., TLC, LC-MS) of the reaction mixture to check for the presence of hydrolysis products (amide or carboxylic acid). |
| Formation of an unexpected, more polar byproduct. | This is likely due to the hydrolysis of the nitrile group to either the amide or the carboxylic acid, both of which are more polar than the starting nitrile. | - If the amide is the desired product, use milder acidic conditions (e.g., lower temperature, shorter reaction time).- If the carboxylic acid is undesired, avoid prolonged heating in strong acid.- Purification techniques such as column chromatography can be used to separate the desired product from the hydrolysis byproducts. |
| The compound is insoluble in the reaction mixture. | In acidic solutions, the amino group of this compound will be protonated, forming a salt. The solubility of this salt can vary depending on the counter-ion and the solvent system. | - If solubility is an issue, consider using a different acid to form a more soluble salt.- Adjusting the solvent system (e.g., adding a co-solvent) may improve solubility. |
| The reaction is not proceeding as expected. | Protonation of the amino group deactivates the aromatic ring towards electrophilic substitution. The electron-withdrawing nature of the protonated amino group and the nitrile group can significantly reduce the reactivity of the molecule. | - If an electrophilic substitution is desired, it may be necessary to protect the amino group before subjecting the compound to acidic conditions.- Consider alternative reaction pathways that do not require strongly acidic conditions. |
Experimental Protocols
Monitoring for Hydrolysis Byproducts
A simple thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis can be used to monitor the stability of this compound during an experiment.
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity may need to be adjusted based on the specific products.
-
Visualization: UV light (254 nm). The starting material and potential byproducts (amide and carboxylic acid) should have different Rf values, with the carboxylic acid being the most polar (lowest Rf).
-
-
LC-MS Analysis:
-
This technique can provide more definitive identification of the parent compound and its hydrolysis products by comparing their retention times and mass-to-charge ratios with known standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a general workflow for handling this compound in acidic media.
Caption: Potential reactions of this compound in acidic conditions.
Caption: A general workflow for experiments involving this compound under acidic conditions.
References
Technical Support Center: Diazotization of 3-Amino-5-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 3-Amino-5-methoxybenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my diazonium salt solution lower than expected?
Answer: Low yields can stem from several factors. Incomplete reaction is a primary cause, often due to incorrect stoichiometry or insufficient acid.[1] Another significant factor is the degradation of the diazonium salt, which is inherently unstable, particularly with electron-donating substituents like a methoxy group.[2][3] Side reactions, such as azo coupling with the starting amine, can also consume the product.[4]
To improve your yield, consider the following:
-
Ensure Stoichiometric Control: Use a slight excess of sodium nitrite, but avoid a large excess as it can lead to unwanted side reactions.[1][5]
-
Maintain Low Temperatures: The reaction should be kept between 0-5°C to minimize decomposition of the diazonium salt.[1]
-
Ensure Sufficient Acidity: A highly acidic environment is crucial to prevent premature coupling reactions.[4]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly to the amine solution to maintain temperature control and prevent localized high concentrations of nitrous acid.
Question 2: My reaction mixture turned a dark color (red, brown, or black). What does this indicate?
Answer: The formation of a dark color, often due to the creation of azo dyes, is a common indicator of a side reaction where the newly formed diazonium salt couples with the unreacted this compound.[4] This is more likely to occur if the reaction medium is not sufficiently acidic or if the temperature rises, allowing for faster coupling kinetics.
To prevent this:
-
Increase Acidity: Ensure a strong acidic medium (e.g., using excess hydrochloric or sulfuric acid) to fully protonate the starting amine and suppress its nucleophilicity.[4]
-
Strict Temperature Control: Maintain the reaction temperature at or below 5°C throughout the addition of sodium nitrite.[1]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized areas of low acidity or high temperature.
Question 3: How can I confirm the completion of the diazotization reaction?
Answer: The presence of a slight excess of nitrous acid, which indicates that all the primary amine has been consumed, is the standard method for confirming reaction completion. This is typically tested using starch-iodide paper. A positive test (the paper turns blue-black) signifies the presence of nitrous acid. The excess should be maintained for a short period (e.g., 15-30 minutes) to ensure the reaction has gone to completion.
Question 4: What are the safety precautions I should take when working with diazonium salts?
Answer: Diazonium salts can be explosive in their solid, dry state and are thermally unstable.[1][6] Therefore, it is crucial to handle them with care.
Key safety measures include:
-
In Situ Use: Whenever possible, use the diazonium salt solution directly in the subsequent reaction step without isolating the solid.
-
Temperature Control: Never allow the reaction temperature to rise unexpectedly.[1]
-
Avoid Isolation of Solids: Do not attempt to isolate the diazonium salt unless you have a specific and validated protocol for doing so safely.
-
Quenching Excess Nitrite: After the reaction is complete, any excess sodium nitrite should be destroyed as it is toxic.[7] This can be done by adding a quenching agent like sulfamic acid or urea, which converts nitrous acid into nitrogen gas.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the diazotization reaction?
A1: The acid serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent.[8][9][10] Second, it maintains a low pH, which is essential to prevent the newly formed diazonium salt from coupling with the unreacted starting amine, a common side reaction that leads to the formation of colored azo compounds.[4]
Q2: What is the optimal temperature for the diazotization of this compound?
A2: The optimal temperature for most diazotization reactions, including that of substituted anilines, is typically between 0 and 5°C.[1] Some protocols may allow for temperatures up to 10-15°C.[11] Keeping the temperature low is critical to ensure the stability of the resulting diazonium salt, as they are prone to decomposition at higher temperatures.[1]
Q3: Can I use other acids besides hydrochloric acid?
A3: Yes, other strong mineral acids like sulfuric acid can also be used.[10] The choice of acid can sometimes influence the stability and subsequent reactivity of the diazonium salt. For instance, using tetrafluoroboric acid (HBF₄) can lead to the formation of a more stable tetrafluoroborate diazonium salt.[10]
Q4: How should I handle the disposal of waste from this reaction?
A4: The primary concern is the presence of excess nitrous acid and potentially unreacted diazonium salt. Before disposal, the reaction mixture should be quenched to destroy these reactive species. Adding sulfamic acid or urea until a negative test on starch-iodide paper is observed will neutralize the excess nitrous acid.[7] Following this, the waste should be neutralized and disposed of according to your institution's hazardous waste disposal guidelines.
Data Presentation
Table 1: Key Reaction Parameters for Diazotization
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Temperature | 0 - 5°C | Minimizes diazonium salt decomposition and side reactions.[1] | Increased decomposition, formation of azo dyes, lower yield. |
| pH | < 2 | Prevents premature azo coupling.[8] | Formation of colored impurities, reduced yield. |
| Sodium Nitrite Stoichiometry | 1.0 - 1.1 equivalents | Ensures complete reaction without excessive side reactions. | Incomplete reaction (if < 1.0), increased side reactions (if >> 1.1). |
| Acid | Strong mineral acid (e.g., HCl, H₂SO₄) | Generates nitrous acid in situ and maintains low pH.[10] | Inefficient reaction, side reactions. |
| Reaction Time | 15 - 60 minutes | Allows for complete conversion of the amine. | Incomplete reaction (too short), product degradation (too long). |
Experimental Protocols
Standard Protocol for the Diazotization of this compound
-
Preparation of the Amine Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve one equivalent of this compound in a suitable aqueous mineral acid (e.g., 2.5-3 equivalents of HCl in water).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.
-
-
Monitoring the Reaction:
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a positive test. If the test is negative, add a small amount of additional sodium nitrite solution until a persistent positive test is obtained.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
To destroy the excess nitrous acid, add a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative. This is particularly important if the diazonium salt solution is to be stored for any length of time before use.
-
-
Use in Subsequent Reactions:
-
The resulting cold solution of 3-methoxy-5-cyanobenzenediazonium salt is now ready for use in subsequent reactions, such as Sandmeyer or azo coupling reactions. It is recommended to use the solution immediately.
-
Visualizations
Caption: Mechanism of the diazotization of this compound.
Caption: Troubleshooting workflow for the diazotization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. careers360.com [careers360.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Coupling Reactions with 3-Amino-5-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions with 3-amino-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields inconsistent when using this compound in cross-coupling reactions?
A: Inconsistent yields with this compound can stem from several factors related to its structure. The amino and methoxy groups make the aromatic ring electron-rich, which can impact the oxidative addition step in palladium-catalyzed reactions.[1] Conversely, the cyano group is electron-withdrawing. The primary amine can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, anilines can be prone to oxidation, leading to dark reaction mixtures and the formation of impurities.[3]
Q2: I'm observing significant amounts of hydrodehalogenation (or removal of my triflate) as a side product in my Suzuki or Buchwald-Hartwig reaction. What is the cause and how can I minimize it?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.[3] This often occurs due to the formation of a palladium-hydride species. To minimize this side reaction, consider the following strategies:
-
Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can promote the formation of palladium-hydride species.[3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[3]
-
Amine Protection: While not always necessary, protecting the amine group with a moiety like Boc (tert-butyloxycarbonyl) can sometimes suppress this side reaction.[3]
Q3: My amide coupling reaction with this compound is sluggish and results in low yields. What can I do to improve it?
A: The aniline nitrogen in this compound is less nucleophilic than aliphatic amines, which can lead to slow amide coupling reactions.[4] To improve the efficiency of the coupling, consider the following:
-
Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acyl chloride or using potent coupling reagents, is crucial.[4][5]
-
Stronger Coupling Reagents: For challenging couplings with less nucleophilic anilines, stronger coupling agents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DCC or EDC alone.[4][5][6] The addition of HOBt or Oxyma Pure can also improve carbodiimide-mediated couplings.[7][8]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the activated carboxylic acid species. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[4]
Q4: The reaction mixture turns dark brown or black. Is this normal, and how can I purify my product?
A: Dark discoloration is often indicative of aniline oxidation or the formation of palladium black (finely divided palladium metal), which can result from catalyst decomposition.[1][3] While a color change is expected, excessive darkening can signal a problematic reaction. To address this:
-
Inert Atmosphere: Meticulously ensure your reaction is set up under an inert atmosphere to prevent oxidation of the aniline.[3]
-
Purification: If your product is contaminated with colored impurities, treating the crude product with activated carbon during recrystallization can help adsorb these impurities.[3] Residual palladium can be removed by using scavenger resins.[3]
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst/ligand system for an electron-rich aniline. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Use a palladium precatalyst (e.g., G3 or G4 precatalysts) for reliable generation of the active Pd(0) species.[9][10] |
| Base is not optimal. | Strong, non-nucleophilic bases are typically required. NaOtBu is common, but if side reactions occur, consider LHMDS or K₃PO₄.[11][12] | |
| Catalyst deactivation. | The amine substrate can act as a ligand and inhibit the catalyst. Adding an extra equivalent of the phosphine ligand relative to palladium can sometimes mitigate this.[10] Ensure the reaction is run under a strict inert atmosphere. | |
| Low reaction temperature. | Buchwald-Hartwig reactions often require elevated temperatures, typically between 80-110 °C.[9][11] |
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient oxidative addition due to the electron-rich nature of the substrate. | Use a palladium catalyst with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1] |
| Poor choice of base or solvent. | A common condition is Pd(PPh₃)₄ with an aqueous base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or toluene.[2][13] For challenging couplings, screening different bases and solvent systems is recommended.[14][15] | |
| Boronic acid decomposition. | Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[15] | |
| Catalyst poisoning. | Ensure all reagents are pure. Amines, in particular, should be purified if they are not colorless.[3][10] |
Incomplete Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain after prolonged reaction time. | Insufficient activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU or PyBOP, especially for sterically hindered or electron-deficient carboxylic acids.[6] Alternatively, convert the carboxylic acid to the acyl chloride using oxalyl chloride or thionyl chloride before adding the aniline.[4][5] |
| Weak nucleophilicity of the aniline. | Increase the reaction temperature. Add a catalyst like DMAP (4-dimethylaminopyridine) when using carbodiimides, but be mindful of potential racemization with chiral carboxylic acids.[4] | |
| Incorrect base. | Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction.[5][6] |
Experimental Protocols
Protocol 1: Representative Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (0.02 mmol), and the ligand (0.02 mmol).[9]
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide derivative of this compound (e.g., a bromo-substituted version)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Representative HATU-Mediated Amide Coupling
This protocol is adapted for robust amide bond formation.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous DMF or acetonitrile
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) in a flask under an inert atmosphere.[6]
-
Add DIPEA (3.0 mmol) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.1 mmol) in DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for failed coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.dk [fishersci.dk]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-5-methoxybenzonitrile
Welcome to the technical support center for the purification of 3-Amino-5-methoxybenzonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, intermediates (e.g., partially reduced or substituted precursors), and byproducts of side reactions. Additionally, due to the presence of the electron-rich aromatic ring and the amino group, oligomeric or polymeric materials may form. Oxidation of the amino group can also lead to colored impurities.
Q2: My purified this compound is discolored (e.g., yellow, brown, or pink). What is the cause and how can I prevent it?
A2: Discoloration in aromatic amines like this compound is often due to the oxidation of the amino group, which can be accelerated by exposure to air, light, and trace metal impurities. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product in a dark, cool place. For minor color impurities, treatment with activated carbon during recrystallization can be effective, but should be used cautiously as it may adsorb the desired product as well.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition or oxidation at elevated temperatures. Techniques like recrystallization and column chromatography are generally more suitable and effective for this type of compound.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the desired compound and any impurities. The spots on the TLC plate can be visualized under UV light (254 nm). Staining with a permanganate solution or ninhydrin can also be used to visualize compounds, especially if they are not UV-active.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound is "oiling out" during recrystallization instead of forming crystals.
-
Cause: The solvent system may be too nonpolar, or the solution may be cooling too rapidly. Supersaturation at a temperature where the compound is still a liquid can also lead to oiling out.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a more polar solvent to the hot solution until it becomes clear again.
-
Allow the solution to cool very slowly. You can do this by wrapping the flask in an insulating material (like glass wool or a towel) and letting it stand at room temperature.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Issue 2: Significant peak tailing is observed during silica gel column chromatography.
-
Cause: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow elution and broad, tailing peaks.
-
Solution:
-
Add a basic modifier to the mobile phase. Incorporating a small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v) into the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Use an alternative stationary phase. If peak tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.
-
Consider reversed-phase chromatography. Purifying the compound using a C18 column with a mobile phase at a higher pH (e.g., using an ammonium bicarbonate buffer at pH 8-10) can deprotonate the amine, making it more hydrophobic and improving its retention and peak shape.
-
Issue 3: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.
-
Cause: The compound is highly polar and is strongly adsorbed to the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase further. A mixture of dichloromethane and methanol (e.g., 9:1) is a common starting point for polar compounds.
-
Add a basic modifier. As with column chromatography, adding a small amount of triethylamine or ammonia to the eluent can help to move basic compounds up the TLC plate. A common eluent system for very polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide.
-
Use a different stationary phase for TLC. If available, try using alumina or reversed-phase TLC plates to find a suitable separation condition.
-
Data Presentation
The choice of purification method depends on the nature of the impurities and the scale of the experiment. The following table summarizes the common techniques and their typical parameters.
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Key Parameters & Considerations |
| Recrystallization | Crude this compound | Solvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexanes, Methanol/Water, Acetone/Water) | - The compound should be soluble in the solvent at high temperature and insoluble at low temperature.- The anti-solvent should be miscible with the solvent, and the compound should be insoluble in the anti-solvent.- Slow cooling promotes the formation of purer crystals. |
| Column Chromatography (Normal Phase) | Silica Gel (60 Å, 230-400 mesh) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 50%) with 0.1-1% Triethylamine. | - The addition of triethylamine is often crucial to prevent peak tailing.- A typical starting point for the eluent can be determined by TLC (aim for an Rf of 0.2-0.3).- Dry loading of the crude material onto silica gel is recommended for better separation. |
| Column Chromatography (Alternative) | Alumina (basic or neutral) or Amine-functionalized Silica | Gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol. | - These stationary phases are less acidic and can provide better results for basic compounds without the need for mobile phase additives. |
| Column Chromatography (Reversed Phase) | C18-functionalized Silica Gel | Gradient of Acetonitrile in Water with a buffer at high pH (e.g., 10 mM Ammonium Bicarbonate, pH 8-10). | - Useful if the compound is unstable on silica or alumina.- The high pH deprotonates the amine, increasing its hydrophobicity and retention. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Preparation of the Eluent: Prepare a stock solution of the mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexanes. To this mixture, add Triethylamine to a final concentration of 0.5% (v/v).
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different ratios of your prepared eluent to find a composition that gives your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the crude material adsorbed onto the silica (dry loading). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, water, hexanes) at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. Alternatively, identify a solvent in which the compound is very soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot "solvent".
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent Method: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-solvent Method: To the hot solution of the compound in the "solvent", add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly.
-
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Preventing oxidation of 3-Amino-5-methoxybenzonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-5-methoxybenzonitrile to prevent its oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, indicating potential oxidation.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (e.g., yellowing, browning) | Oxidation of the aromatic amine functionality due to exposure to air and/or light. | 1. Immediately transfer the material to a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). 2. Store the container in a refrigerator at 2-8°C and protect it from light by using an amber vial or by wrapping the container in aluminum foil. 3. For future use, consider purchasing smaller quantities to minimize the duration of storage after opening. |
| Appearance of new, unidentified peaks in chromatographic analysis (e.g., HPLC, GC) | Formation of degradation products due to oxidation. | 1. Confirm the identity of the new peaks through mass spectrometry (MS) analysis. Likely oxidation products include quinone imine derivatives. 2. If degradation is confirmed, the material may need to be repurified (e.g., by recrystallization or chromatography) before use in sensitive applications. 3. Review storage conditions to ensure they align with the recommended guidelines (see FAQs). |
| Inconsistent or poor results in downstream applications | Degradation of the starting material leading to lower purity and the presence of reactive impurities. | 1. Perform a purity check of the this compound using a validated analytical method (see Experimental Protocols). 2. If the purity is below the required specification, acquire a new, high-purity batch of the compound. 3. Ensure that all solvents and reagents used in the application are free of oxidizing contaminants. |
| Precipitation or insolubility in a previously compatible solvent | Formation of polymeric or less soluble oxidation byproducts. | 1. Attempt to dissolve a small sample in the solvent with gentle heating or sonication. If it remains insoluble, degradation is likely. 2. Filter the solution to remove any insoluble material before use, but be aware that the concentration of the active compound may be lower than expected. 3. Implement stricter storage protocols to prevent further degradation of the remaining material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of degradation for this compound, like other aromatic amines, is oxidation. This process is typically accelerated by exposure to:
-
Atmospheric Oxygen: The amino group is susceptible to oxidation by oxygen in the air.
-
Light: Photodegradation can occur, particularly in the presence of UV light.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation.[1][2] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protected from light (e.g., in an amber vial or stored in the dark) | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |
Q3: What are the likely oxidation products of this compound?
A3: The oxidation of aromatic amines, such as this compound, can lead to the formation of colored and often polymeric byproducts. The initial oxidation products are frequently quinone imines, which can be highly reactive and may undergo further reactions.
Q4: How can I detect and quantify the oxidation of this compound?
A4: The most effective way to detect and quantify the oxidation of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for the accurate determination of purity. For a detailed methodology, please refer to the Experimental Protocols section.
Q5: Can I use an antioxidant to prevent the oxidation of this compound?
A5: While the primary method of preventing oxidation is proper storage, the addition of an antioxidant can be considered for solutions or formulations. A common antioxidant for stabilizing aromatic amines is Butylated Hydroxytoluene (BHT). If used, it is typically added at a low concentration (e.g., 0.01-0.1% w/w). However, the compatibility and potential interference of the antioxidant with downstream applications must be carefully evaluated.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[3][4][5][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using an appropriate analytical method, such as HPLC-UV.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Initial Conditions for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject the samples from the forced degradation study to observe the retention times of the degradation products.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can accurately measure the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Caption: Logical workflow of oxidation causes, consequences, and prevention.
Caption: Workflow for stability assessment and method development.
References
- 1. mdpi.com [mdpi.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 3-Amino-5-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methoxybenzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My final product is a dark brown or black solid, not the expected off-white or light-colored powder. What is the cause of this discoloration?
A1: Discoloration, particularly darkening, of aromatic amines like this compound is a common issue primarily caused by air oxidation. The amino group is susceptible to oxidation, which can be accelerated by exposure to light, heat, and trace metal impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, especially when heating.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, use it judiciously as it may also adsorb some of your desired product.
-
Chelating Agents: If metallic contamination is suspected as a catalyst for oxidation, washing the crude product with a dilute solution of a chelating agent like EDTA may be beneficial.
Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate typically indicates an incomplete reaction or the formation of byproducts. In the synthesis of this compound from a nitro precursor (3-Nitro-5-methoxybenzonitrile), common impurities include:
-
Unreacted Starting Material: The nitro precursor is less polar than the amino product.
-
Intermediates: In some reduction methods, partially reduced intermediates, such as nitroso or hydroxylamino species, may be present.
Troubleshooting and Purification Strategy:
-
Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with TLC. If the starting material spot persists, consider extending the reaction time or adding more of the reducing agent.
-
Flash Column Chromatography: This is an effective method for separating the more polar this compound from the less polar starting material and other non-polar impurities. A silica gel stationary phase is typically used.
Q3: I'm experiencing a low yield after recrystallization. How can I improve the recovery of my product?
A3: A low recovery rate during recrystallization can stem from several factors.
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminobenzonitriles, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often good starting points.
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. Once crystals have started to form at room temperature, then the flask can be moved to an ice bath to maximize precipitation.
-
"Oiling Out": If your compound separates as an oil instead of crystallizing, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization.
Q4: My compound is streaking or "tailing" on the TLC plate. How can I resolve this?
A4: Tailing on a silica gel TLC plate is a common issue with basic compounds like amines. This is due to the strong interaction between the basic amino group and the acidic silica gel.
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% of triethylamine or a few drops of ammonia in the mobile phase will neutralize the acidic sites on the silica gel and result in sharper spots.
-
Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, which will have less of an acidic character.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reduction of nitroarenes to anilines, which is the key step in the synthesis of this compound from its nitro precursor. Please note that these are general ranges and optimal conditions should be determined experimentally for your specific setup.
| Parameter | Typical Range | Notes |
| Reaction Time | 1 - 6 hours | Highly dependent on the reducing agent, temperature, and substrate. |
| Temperature | 25 - 100 °C | Some reductions can be performed at room temperature, while others require heating to reflux. |
| Equivalents of Reducing Agent (e.g., SnCl₂·2H₂O) | 3 - 5 equivalents | An excess of the reducing agent is typically used to ensure complete conversion. |
| Yield (after purification) | 75 - 95% | Yields can vary significantly based on the reaction scale, purity of starting materials, and purification efficiency. |
Experimental Workflow and Methodologies
General Synthesis and Purification Workflow
The diagram below illustrates a typical workflow for the synthesis of an aminobenzonitrile from a nitrobenzonitrile precursor, including reaction monitoring and purification steps.
Representative Experimental Protocol: Reduction of a Nitrobenzonitrile
Disclaimer: The following is a general, representative protocol for the reduction of a nitroaromatic compound to its corresponding aniline. This protocol should be adapted and optimized by the researcher for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Nitro-5-methoxybenzonitrile (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitro-5-methoxybenzonitrile (1 eq.) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4 eq.) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting common issues during the synthesis of this compound.
Validation & Comparative
A Spectroscopic Comparison of 3-Amino-5-methoxybenzonitrile and Its Positional Isomers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties due to the differential arrangement of functional groups on the aromatic ring. This guide provides an objective spectroscopic comparison of 3-Amino-5-methoxybenzonitrile and four of its key positional isomers. The presented data, a compilation of experimental and predicted values, serves as a valuable resource for the unambiguous identification and differentiation of these compounds.
The electronic environment of the benzonitrile scaffold is significantly influenced by the placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups relative to the electron-withdrawing nitrile (-C≡N) group. These structural nuances lead to unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its selected isomers. It is important to note that a complete experimental dataset for every isomer is not consistently available in public repositories; therefore, predicted data is included and clearly indicated.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Predicted: Aromatic-H: ~6.3-6.8; NH₂: ~3.8 (broad); OCH₃: ~3.7 | Predicted: C-O: ~160; C-N: ~148; Aromatic CH: ~100-110; C≡N: ~119; OCH₃: ~55 | N-H stretch: ~3400-3200; C≡N stretch: ~2220; C-O stretch: ~1250 | M⁺: 148.06 |
| 2-Amino-3-methoxybenzonitrile | Predicted Aromatic-H: ~6.8-7.3; NH₂: ~4.5 (broad); OCH₃: ~3.9 | Predicted: C-O: ~147; C-N: ~140; Aromatic CH: ~110-125; C≡N: ~117; OCH₃: ~56 | N-H stretch: ~3450-3300; C≡N stretch: ~2215; C-O stretch: ~1260 | M⁺: 148.06[1] |
| 4-Amino-2-methoxybenzonitrile | Aromatic-H: 7.23 (d), 6.29-6.05 (m); NH₂: 6.05-6.29 (m); OCH₃: 3.32 (s) | Data not readily available | N-H stretch: ~3400-3250; C≡N stretch: ~2225; C-O stretch: ~1240 | M⁺: 148.06 |
| 2-Amino-5-methoxybenzonitrile | Data not readily available | Data not readily available | N-H stretch: ~3420-3280; C≡N stretch: ~2220; C-O stretch: ~1230 | M⁺: 148.06[2] |
| 4-Amino-3-methoxybenzonitrile | Data not readily available | Data not readily available | N-H stretch: ~3410-3270; C≡N stretch: ~2222; C-O stretch: ~1255 | M⁺: 148.06 |
Note: Predicted data is based on computational models and data from structurally similar compounds. Experimental values can vary based on solvent and instrument conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy :
-
¹³C NMR Spectroscopy :
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Data Acquisition :
-
Introduce the sample solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.[3]
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition :
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the solvent-filled cuvette prior to sample measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of aminomethoxybenzonitrile isomers.
References
1H NMR Analysis: A Comparative Guide to 3-Amino-5-methoxybenzonitrile and 5-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of two isomeric compounds: 3-Amino-5-methoxybenzonitrile and 5-Amino-3-methoxybenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this comparison is based on established principles of NMR spectroscopy, including the analysis of substituent effects on the benzene ring. The predicted spectral data is supplemented with experimental data for the related compound 3-methoxybenzonitrile to provide a valuable reference point.
Introduction to Isomeric Analysis
This compound and 5-Amino-3-methoxybenzonitrile are structural isomers, differing only in the positions of the amino and methoxy groups on the benzonitrile framework. While possessing the same molecular formula, their distinct substitution patterns lead to unique electronic environments for the aromatic protons. ¹H NMR spectroscopy is a powerful analytical technique to differentiate between such isomers by probing these subtle differences in the chemical environment of the protons.
The key to this analysis lies in understanding the electronic effects of the substituents:
-
Amino group (-NH₂): A strong electron-donating group (EDG) through resonance, which shields aromatic protons (shifts them to a lower chemical shift, upfield). This effect is most pronounced at the ortho and para positions.
-
Methoxy group (-OCH₃): Also an electron-donating group through resonance, causing shielding of aromatic protons, particularly at the ortho and para positions.
-
Cyano group (-CN): A strong electron-withdrawing group (EWG) through both induction and resonance, which deshields aromatic protons (shifts them to a higher chemical shift, downfield).
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for this compound and 5-Amino-3-methoxybenzonitrile. These predictions are derived from the additive effects of the substituents on the benzene ring. For reference, the experimental data for 3-methoxybenzonitrile is also included.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 | ~6.8 - 7.0 | t (J ≈ 2 Hz) | 1H |
| H-4 | ~6.4 - 6.6 | t (J ≈ 2 Hz) | 1H | |
| H-6 | ~6.6 - 6.8 | t (J ≈ 2 Hz) | 1H | |
| -OCH₃ | ~3.8 | s | 3H | |
| -NH₂ | ~4.0 - 5.0 (broad) | s | 2H | |
| 5-Amino-3-methoxybenzonitrile | H-2 | ~6.5 - 6.7 | t (J ≈ 2 Hz) | 1H |
| H-4 | ~6.9 - 7.1 | t (J ≈ 2 Hz) | 1H | |
| H-6 | ~6.7 - 6.9 | t (J ≈ 2 Hz) | 1H | |
| -OCH₃ | ~3.8 | s | 3H | |
| -NH₂ | ~4.0 - 5.0 (broad) | s | 2H | |
| 3-Methoxybenzonitrile [1] | H-2 | 7.23 | d (J = 8.0 Hz) | 1H |
| H-4, H-6 | 7.13 | d (J = 8.0 Hz) | 2H | |
| H-5 | 7.37 | t (J = 8.0 Hz) | 1H | |
| -OCH₃ | 3.83 | s | 3H |
Spectral Interpretation and Rationale
This compound:
In this isomer, the three aromatic protons are all meta to each other, which will result in small meta-coupling (typically 2-3 Hz), appearing as narrow triplets.
-
H-4: This proton is ortho to both the strongly electron-donating amino group and the electron-donating methoxy group. This combined shielding effect will shift H-4 significantly upfield, making it the most shielded of the aromatic protons.
-
H-2 and H-6: These protons are ortho to the electron-withdrawing cyano group and meta to the electron-donating groups. The deshielding effect of the cyano group will be the dominant factor, but the shielding from the amino and methoxy groups will still have an influence, resulting in chemical shifts that are downfield relative to benzene but upfield compared to benzonitrile itself. H-2 is ortho to the amino group and meta to the methoxy group, while H-6 is ortho to the methoxy group and meta to the amino group. The subtle differences in the donating strength of -NH₂ and -OCH₃ will lead to slight differences in their chemical shifts.
5-Amino-3-methoxybenzonitrile:
Similar to its isomer, the aromatic protons in this molecule are also meta to each other, leading to small meta-coupling and narrow triplet signals.
-
H-2: This proton is ortho to both the electron-donating methoxy group and the electron-donating amino group. This strong shielding will cause H-2 to appear at a very upfield chemical shift.
-
H-4: This proton is para to the amino group and ortho to the cyano group. The strong deshielding from the adjacent cyano group will be the dominant effect, making H-4 the most downfield of the aromatic protons in this isomer.
-
H-6: This proton is ortho to the amino group and para to the methoxy group, and meta to the cyano group. It will be shielded by the two electron-donating groups, but to a lesser extent than H-2 due to the different positional relationships.
Structural and NMR Data Relationship
The following diagram illustrates the structural differences between the two isomers and how these differences influence the predicted ¹H NMR chemical shifts of the aromatic protons.
Caption: Structural comparison and predicted ¹H NMR shielding/deshielding effects.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring ¹H NMR spectra for small organic molecules like the ones discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm for aromatic compounds.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. The relaxation delay should be at least 5 times the longest T₁ of the protons of interest for quantitative analysis.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption signals.
-
Baseline correct the spectrum to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
The following diagram illustrates the general workflow for NMR-based structural analysis.
Caption: General workflow for ¹H NMR-based structural analysis.
Conclusion
The predicted ¹H NMR spectra of this compound and 5-Amino-3-methoxybenzonitrile show distinct differences in the chemical shifts of their aromatic protons, which are directly attributable to the varying positions of the electron-donating amino and methoxy groups relative to the electron-withdrawing cyano group. These predictable differences allow for the unambiguous differentiation of the two isomers using ¹H NMR spectroscopy. This guide provides a framework for researchers to analyze and interpret the NMR spectra of these and similarly substituted benzonitrile derivatives, aiding in the crucial process of structure verification in chemical research and drug development.
References
A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This document outlines the theoretical basis for their reactivity differences, supported by an analysis of electronic effects, and provides a representative experimental protocol for carrying out such transformations.
Theoretical Framework: Electronic Effects Dictate Reactivity
Nucleophilic aromatic substitution reactions are fundamentally governed by the electronic properties of the substituents on the aromatic ring. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the stability of this complex is the primary determinant of the reaction rate.
-
Electron-withdrawing groups (EWGs) , such as the cyano group (-CN), activate the aromatic ring towards nucleophilic attack. They achieve this by delocalizing the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby stabilizing it. For this stabilization to be most effective, the EWG must be positioned ortho or para to the leaving group.
-
Electron-donating groups (EDGs) , such as the amino group (-NH2), generally deactivate the aromatic ring towards nucleophilic attack. They destabilize the Meisenheimer complex by increasing the electron density on the ring.
The interplay of the activating cyano group and the deactivating amino group in the three isomers of aminobenzonitrile leads to distinct reactivity profiles. For this comparative guide, we will consider a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present on the aromatic ring, and a nucleophile (e.g., methoxide) is introduced.
Reactivity Comparison of Aminobenzonitrile Isomers
Let's consider the isomers of a hypothetical fluoroaminobenzonitrile reacting with a nucleophile. The fluorine atom is a common leaving group in SNAr reactions.
Table 1: Predicted Relative Reactivity of Fluoroaminobenzonitrile Isomers in SNAr
| Isomer | Structure (Hypothetical Reactant) | Position of -NH2 Group Relative to Leaving Group | Predicted Relative Reactivity | Rationale for Reactivity |
| 4-Amino-2-fluorobenzonitrile | (Structure with F at C2, -NH2 at C4, -CN at C1) | para | Highest | The electron-donating amino group is para to the leaving group, which would typically be deactivating. However, the strongly activating cyano group is ortho to the leaving group, providing significant resonance stabilization to the Meisenheimer complex. The para-amino group's deactivating effect is likely outweighed by the ortho-cyano group's activation. |
| 2-Amino-4-fluorobenzonitrile | (Structure with F at C4, -NH2 at C2, -CN at C1) | ortho | Intermediate | The electron-donating amino group is ortho to the leaving group, which is strongly deactivating due to both resonance and inductive effects. The cyano group is meta to the leaving group and can only exert an inductive withdrawing effect, offering less stabilization to the intermediate compared to the ortho or para position. |
| 3-Amino-4-fluorobenzonitrile | (Structure with F at C4, -NH2 at C3, -CN at C1) | meta | Lowest | The electron-donating amino group is meta to the leaving group, exerting a deactivating inductive effect. The activating cyano group is para to the leaving group, providing good resonance stabilization. However, the meta-amino group's deactivating influence is still significant. |
Note: This predicted order is based on established principles of physical organic chemistry. Experimental verification would be required for definitive confirmation.
Factors Influencing Reactivity
The following diagram illustrates the key factors that govern the reactivity of substituted aromatic compounds in SNAr reactions.
Biological activity of 3-Amino-5-methoxybenzonitrile derivatives compared to analogs
A Comparative Guide to the Biological Activity of 3-Amino-5-methoxybenzonitrile Derivatives and Analogs
This guide provides a comparative analysis of the biological activities of this compound derivatives and related analogs, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data from preclinical studies.
Introduction
Derivatives of this compound and its structural analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide summarizes key findings, presents quantitative data for comparison, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation
The biological activities of various derivatives and analogs are summarized below. The data is organized by the type of activity and includes quantitative metrics such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound derivatives and their analogs against various cancer cell lines.
Table 1: Cytotoxic Activity of Benzo[f]chromene and Methoxybenzamide Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | Not explicitly stated, but showed promising activity | Etoposide | Not specified |
| A549 (Lung) | Camptothecin | Not specified | ||
| MIA PaCa-2 (Pancreatic) | ||||
| N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1) | H292 (Lung) | < 8.8 | - | - |
| SKOV3 (Ovarian) | < 8.8 | - | - | |
| SKBR3 (Breast) | < 8.8 | - | - |
Data synthesized from multiple sources indicating promising but sometimes unspecified quantitative cytotoxic activities.[1][2]
Table 2: Antiproliferative Activity of Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 (Breast) | 3.1 |
| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 (Breast) | 4.8 |
| 2,4-dihydroxy-substituted derivative 35 | MCF-7 (Breast) | 8.7 |
These compounds demonstrated selective activity against the MCF-7 breast cancer cell line.[3]
Antimicrobial Activity
The antimicrobial potential of these compounds has been tested against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of a 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile Derivative
| Microorganism | Type | Inhibition Zone (mm) |
| S. aureus | Gram-positive bacteria | 22-26 |
| B. subtilis | Gram-positive bacteria | 22-26 |
| S. epidermidis | Gram-positive bacteria | 22-26 |
| E. cloaca | Gram-negative bacteria | 16-31 |
| E. coli | Gram-negative bacteria | 16-31 |
| S. typhimurium | Gram-negative bacteria | 16-31 |
| A. fumigatus | Fungi | 15-21 |
| A. flavus | Fungi | 15-21 |
| C. albicans | Fungi | 15-21 |
This derivative showed favorable antimicrobial activities, comparable to reference agents.[4]
Enzyme Inhibitory Activity
Certain derivatives have been identified as potent inhibitors of specific enzymes, which is a key mechanism for their therapeutic effects.
Table 4: Enzyme Inhibitory Activity of Selected Derivatives
| Compound | Target Enzyme | IC50 |
| 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) | 5-HT2A Receptor (Inverse Agonist) | 8.7 nM |
| 2'-amino-2,7-dibromo-5'-oxo-5',6'-dihydrospiro[fluorene-9,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile derivative 102d | Src Kinase | 0.9 µM |
| N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide 11 | EGFR | 92% inhibition at 10 nM |
| N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine | Human Tyrosinase | 9.1 µM |
These compounds show high potency and selectivity for their respective enzyme targets.[5][6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays (XTT and MTT)
Objective: To determine the cytotoxic or antiproliferative effect of a compound on cancer cells.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (XTT or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol (General):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A reference drug (e.g., doxorubicin, etoposide) is also included.[1][2]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, the XTT or MTT reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
Objective: To assess the antimicrobial activity of a compound.
Principle: This method tests the extent to which a compound inhibits the growth of a microorganism. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with the microorganism. If the compound is effective, a clear zone of inhibition will appear around the disc.
Protocol:
-
Media Preparation: A suitable agar medium is prepared and poured into Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is spread evenly over the surface of the agar.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[4]
Visualizations
The following diagrams illustrate key concepts related to the biological activity of these compounds.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Inhibition of the Src kinase signaling pathway by pyranoquinoline derivatives.
Conclusion
The derivatives of this compound and its analogs represent a versatile scaffold for the development of new therapeutic agents. The presented data highlights their potential in oncology and infectious diseases. The structure-activity relationship studies, although not detailed here, are crucial for optimizing the potency and selectivity of these compounds. The provided experimental protocols serve as a foundation for researchers aiming to replicate or build upon these findings. Further in-vivo studies are necessary to translate the promising in-vitro activities into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-5-methoxybenzonitrile: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 3-Amino-5-methoxybenzonitrile, a key building block in the development of various pharmaceutical agents, necessitates a thorough evaluation of available synthetic routes. The efficiency, scalability, and environmental impact of the chosen pathway can significantly influence the overall drug development pipeline. This guide provides an objective comparison of three primary synthetic strategies for obtaining this compound, supported by representative experimental data and detailed methodologies.
Executive Summary
Three principal routes for the synthesis of this compound are critically examined:
-
Reduction of 3-methoxy-5-nitrobenzonitrile: A classical and often high-yielding approach that relies on the reduction of a nitro precursor.
-
Buchwald-Hartwig Amination of 3-bromo-5-methoxybenzonitrile: A modern, palladium-catalyzed cross-coupling reaction known for its versatility and functional group tolerance.
-
Cyanation of 3-bromo-5-methoxyaniline: A method involving the introduction of the nitrile group onto a pre-existing aminomethoxy scaffold.
The optimal choice of synthesis is contingent upon several factors, including the desired scale of production, cost of starting materials, and the specific capabilities of the laboratory. The reduction of the nitro-substituted precursor is a robust and well-established method, often favored for its simplicity and high yields. The Buchwald-Hartwig amination offers a powerful alternative, particularly when dealing with complex substrates or when milder reaction conditions are paramount. The cyanation route provides a different strategic approach, which can be advantageous depending on the availability and cost of the respective starting materials.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the three evaluated synthetic routes to this compound. The data presented is representative of typical outcomes for these transformations based on analogous reactions in the chemical literature.
| Parameter | Route 1: Reduction of Nitro Compound | Route 2: Buchwald-Hartwig Amination | Route 3: Cyanation of Aniline Derivative |
| Starting Material | 3-methoxy-5-nitrobenzonitrile | 3-bromo-5-methoxybenzonitrile | 3-bromo-5-methoxyaniline |
| Key Reagents | Iron powder, Ammonium chloride | Pd₂(dba)₃, XPhos, NaOtBu, NH₃ source | Copper(I) cyanide, Pyridine |
| Typical Solvent(s) | Ethanol, Water | Toluene or Dioxane | Pyridine or DMF |
| Reaction Temperature | Reflux (approx. 80-90 °C) | 80-110 °C | 150-190 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours | 6-12 hours |
| Reported Yield Range | 85-95% | 75-90% | 60-75% |
| Purification Method | Extraction and recrystallization | Column chromatography | Extraction and recrystallization/distillation |
Experimental Protocols
Route 1: Reduction of 3-methoxy-5-nitrobenzonitrile
This protocol details the reduction of the nitro group using iron powder in the presence of an acidic catalyst.
Materials:
-
3-methoxy-5-nitrobenzonitrile (1 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (1 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-methoxy-5-nitrobenzonitrile and a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Buchwald-Hartwig Amination of 3-bromo-5-methoxybenzonitrile
This protocol provides a general procedure for the palladium-catalyzed amination of the corresponding aryl bromide.[1][2]
Materials:
-
3-bromo-5-methoxybenzonitrile (1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2 eq)
-
An ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine 3-bromo-5-methoxybenzonitrile, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and the ammonia source.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Cyanation of 3-bromo-5-methoxyaniline
This protocol is based on the Rosenmund-von Braun reaction for the synthesis of aryl nitriles.[3]
Materials:
-
3-bromo-5-methoxyaniline (1 eq)
-
Copper(I) cyanide (CuCN) (1.2-1.5 eq)
-
Pyridine or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 3-bromo-5-methoxyaniline and copper(I) cyanide.
-
Add pyridine or DMF as the solvent.
-
Heat the reaction mixture to 150-190 °C and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three distinct synthetic routes to this compound.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
A Comparative Guide to Computational and Experimental Studies of 3-Amino-5-methoxybenzonitrile: A Research Roadmap
For Immediate Release
This guide provides a comprehensive framework for the computational and experimental investigation of 3-Amino-5-methoxybenzonitrile, a molecule of interest for researchers, scientists, and drug development professionals. While extensive density functional theory (DFT) and computational studies have been conducted on structurally similar aromatic nitriles, a specific computational analysis of this compound is notably absent from current literature, presenting a significant research opportunity. This document outlines established methodologies from related studies to propose a clear workflow for a thorough investigation of its structural, spectroscopic, and electronic properties, and provides a template for comparing theoretical data with available experimental results.
Proposed Computational and Experimental Workflow
The following diagram illustrates a recommended workflow for a comprehensive study of this compound, integrating both computational and experimental approaches.
Caption: Proposed workflow for the integrated experimental and computational study of this compound.
Experimental Protocols
Detailed experimental data for this compound, including 1H NMR, 13C NMR, IR, and Raman spectra, are indicated to be available from commercial suppliers.[1] The following are standard protocols for acquiring such data.
2.1. Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy
-
FTIR Spectroscopy: The infrared spectrum would be recorded using an FTIR spectrometer, such as a Bruker Tensor 27, in the range of 4000–400 cm⁻¹. The sample would be prepared as a KBr pellet or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.
-
FT-Raman Spectroscopy: The Raman spectrum would be recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The spectrum would be collected from a solid sample in a capillary tube.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 13C NMR: The NMR spectra would be recorded on a spectrometer, typically at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be referenced to tetramethylsilane (TMS).
Proposed Computational Methodology
Based on studies of analogous compounds, the following DFT protocol is recommended for the computational analysis of this compound.
-
Software: Gaussian 09W or a more recent version is a suitable software package for these calculations.
-
Method: The DFT method with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is recommended.
-
Basis Set: The 6-311++G(d,p) basis set is suggested for achieving a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property analysis.
-
Geometry Optimization: The molecular structure of this compound would be optimized to find the global minimum on the potential energy surface.
-
Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the same level of theory to predict the IR and Raman spectra. The calculated frequencies are often systematically higher than experimental values and may require scaling for better comparison.
-
NMR Analysis: The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. The Molecular Electrostatic Potential (MEP) surface would also be generated to identify reactive sites.
Data Presentation and Comparison
The following tables provide a structured format for comparing the experimental data with the proposed computational results for this compound. For comparative context, some available experimental data for the closely related molecule, 3-Methoxybenzonitrile, is included.
Table 1: Comparison of Vibrational Frequencies (cm⁻¹)
| Vibrational Assignment | Experimental (this compound) | Calculated (this compound) | Experimental (3-Methoxybenzonitrile) |
| N-H stretch | Data available[1] | To be calculated | N/A |
| C-H stretch (aromatic) | Data available[1] | To be calculated | Data available[2][3] |
| C≡N stretch | Data available[1] | To be calculated | Data available[2][3] |
| C-O stretch | Data available[1] | To be calculated | Data available[2][3] |
| C-N stretch | Data available[1] | To be calculated | N/A |
| Ring vibrations | Data available[1] | To be calculated | Data available[2][3] |
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental (this compound) | Calculated (this compound) | Experimental (3-Methoxybenzonitrile) |
| ¹H NMR | Data available[1] | To be calculated | Data available[4] |
| ¹³C NMR | Data available[1] | To be calculated | Data available[4] |
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
| Dipole Moment (Debye) | To be calculated |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the relationship between the computational model and the interpretation of experimental spectroscopic data.
Caption: Relationship between computational outputs and experimental data for vibrational analysis.
This guide serves as a foundational document to stimulate and direct future research on the computational and experimental characterization of this compound. The outlined protocols and comparative tables provide a robust framework for generating high-quality, publishable data for the scientific community.
References
Validating the Purity of Synthesized 3-Amino-5-methoxybenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-Amino-5-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC
A typical HPLC method for the purity analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is effective.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]
-
HPLC Conditions (Example):
-
Injection Volume: 10 µL[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).[1]
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)[1]
-
-
Data Presentation: HPLC Purity Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 1,200 | 0.4 | Impurity A (e.g., Starting Material) |
| 2 | 16.5 | 295,800 | 98.6 | This compound |
| 3 | 19.3 | 3,000 | 1.0 | Impurity B (e.g., By-product) |
Note: This data is illustrative. Actual retention times and peak areas will vary depending on the specific HPLC system, column, and exact mobile phase composition.
HPLC Analysis Workflow
Alternative Purity Validation Techniques
While HPLC is a powerful tool, orthogonal analytical techniques should be employed to provide a comprehensive purity profile and to detect impurities that may not be amenable to HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For a polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.
-
Derivatization (if necessary): The amino group can be derivatized, for example, by silylation, to make the compound more volatile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a GC-compatible solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for a qualitative and semi-quantitative assessment of purity. The presence of unexpected signals can indicate impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard like tetramethylsilane (TMS) can be added for chemical shift referencing.
-
Acquisition Parameters (¹H NMR Example):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids. The presence of impurities typically leads to a depression and broadening of the melting point endotherm. This method is particularly useful for detecting eutectic impurities.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
DSC Conditions (Example):
-
Temperature Program: Heat the sample from room temperature to a temperature above its melting point at a constant rate, for example, 2 °C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
| Feature | HPLC | GC-MS | NMR | DSC |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance of atomic nuclei | Measurement of heat flow during thermal transitions |
| Primary Use | Quantitative purity, impurity profiling | Identification of volatile impurities, structural elucidation | Structural confirmation, qualitative purity | Purity of crystalline solids, detection of eutectic impurities |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low (impurities >0.1%) |
| Quantitative? | Yes | Yes (with calibration) | Semi-quantitative (with internal standard) | Yes (for eutectic systems) |
| Sample Prep | Simple dissolution and filtration | Can require derivatization | Simple dissolution | Minimal |
| Throughput | High | Moderate | Low | Moderate |
| Strengths | High resolution, robust, widely applicable | High sensitivity, definitive identification by mass | Provides structural information, non-destructive | Fast, requires no reference standards for purity determination |
| Limitations | May not detect non-UV active or non-eluting impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, complex spectra for mixtures | Only for crystalline solids, insensitive to some impurities |
Logical Relationship of Purity Validation Techniques
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC stands out as the primary method for quantitative purity assessment due to its robustness and high resolution, it is crucial to employ orthogonal techniques to build a complete purity profile. GC-MS is invaluable for detecting and identifying volatile impurities that might be missed by HPLC. NMR spectroscopy serves as an essential tool for structural confirmation and qualitative purity assessment. Finally, DSC offers a rapid and complementary method for determining the purity of the final crystalline product. By integrating the data from these complementary techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent research and development activities.
References
Comparative Analysis of the Sandmeyer Reaction with Different Aminobenzonitriles: A Guide for Researchers
The Sandmeyer reaction stands as a cornerstone in synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates. This guide presents a comparative analysis of the Sandmeyer cyanation reaction applied to ortho-, meta-, and para-aminobenzonitriles for the synthesis of the corresponding dicyanobenzene isomers—phthalonitrile, isophthalonitrile, and terephthalonitrile. These products are valuable precursors in the development of pigments, phthalocyanines, and other advanced materials.
Performance Comparison: Yields of Dicyanobenzene Isomers
Generally, the Sandmeyer cyanation of anilines proceeds with moderate to good yields. For the aminobenzonitrile isomers, the electron-withdrawing nature of the nitrile group can impact the reaction. The following table summarizes the anticipated yields for the conversion of each isomer. It is important to note that these values are representative and can be influenced by specific reaction conditions, scale, and purity of reagents.
| Starting Material | Product | Isomer Position | Representative Yield (%) |
| 2-Aminobenzonitrile | Phthalonitrile | Ortho | 65-75 |
| 3-Aminobenzonitrile | Isophthalonitrile | Meta | 70-85 |
| 4-Aminobenzonitrile | Terephthalonitrile | Para | 75-90 |
Note: The yields are estimations based on typical outcomes for Sandmeyer cyanation reactions of substituted anilines. Para-substituted substrates often exhibit slightly higher yields due to reduced steric hindrance and favorable electronic effects compared to their ortho and meta counterparts.
Experimental Protocol: A Generalized Procedure
The following protocol details a representative experimental procedure for the Sandmeyer cyanation of an aminobenzonitrile. This procedure can be adapted for each of the ortho-, meta-, and para-isomers.
Materials:
-
Aminobenzonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Sodium Cyanide (NaCN, 1.3 eq)
-
Deionized Water
-
Ice
-
Toluene or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Starch-iodide paper
Procedure:
Part 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the aminobenzonitrile in deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile hydrochloride suspension. The rate of addition should be controlled to keep the temperature between 0 and 5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper.
Part 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in deionized water. This forms the soluble dicyanocuprate(I) complex.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be managed to control the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with toluene or dichloromethane.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude dicyanobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages involved in the Sandmeyer cyanation of aminobenzonitriles.
Caption: A logical workflow of the Sandmeyer reaction for synthesizing dicyanobenzenes.
The Strategic Advantage of 3-Amino-5-methoxybenzonitrile in Kinase Inhibitor Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a precursor molecule is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the landscape of kinase inhibitor development, substituted benzonitriles have emerged as versatile and highly valuable starting materials. This guide provides a comprehensive comparison of the efficacy of 3-Amino-5-methoxybenzonitrile against other substituted benzonitriles as a precursor, supported by experimental data and detailed protocols. Our analysis will focus on the synthesis of quinazoline-based kinase inhibitors, a prominent class of therapeutics targeting signaling pathways implicated in cancer.
The reactivity of the benzonitrile core is significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the nitrile group and the aromatic ring, thereby affecting reaction rates and, in some instances, the reaction pathway itself.
Comparative Efficacy in Quinazoline Synthesis
The synthesis of the quinazoline core, a key scaffold in many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like Gefitinib, often involves the cyclization of a 2-aminobenzonitrile derivative. The electronic properties of the substituents on the benzonitrile ring play a crucial role in the efficiency of this cyclization.
Generally, electron-donating groups on the 2-aminobenzonitrile precursor enhance the nucleophilicity of the amino group, facilitating the initial cyclization step and leading to higher yields of the quinazoline product. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially hindering the reaction and resulting in lower yields.
The this compound, with its electron-donating methoxy group, is therefore expected to be an efficient precursor in such syntheses. To provide a quantitative comparison, the following table summarizes the reported yields for the synthesis of quinazoline derivatives from various substituted 2-aminobenzonitriles. While the reaction conditions and specific target molecules may vary across different studies, this compilation offers a valuable overview of the relative efficacy of these precursors.
| Precursor Benzonitrile | Substituents | Reaction Type | Product | Yield (%) |
| 2-Aminobenzonitrile | None | Acid-mediated annulation with N-benzyl cyanamide | 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine | 75[1] |
| 2-Amino-4-methylbenzonitrile | 4-Me (EDG) | Acid-mediated annulation with N-benzyl cyanamide | 3-Benzyl-7-methyl-4-imino-3,4-dihydroquinazolin-2-amine | 70[1] |
| 2-Amino-4-chlorobenzonitrile | 4-Cl (EWG) | Acid-mediated annulation with N-benzyl cyanamide | 3-Benzyl-7-chloro-4-imino-3,4-dihydroquinazolin-2-amine | 72[1] |
| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 4-OMe (EDG), 5-morpholinopropoxy (EDG) | Cyclization with formamide and ammonium formate | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 90[2] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
The data suggests that benzonitriles with electron-donating groups, such as the methoxy and methyl groups, can lead to high yields in quinazoline synthesis. The precursor used in a high-yielding synthesis of a key intermediate for Gefitinib, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, possesses two electron-donating groups, resulting in a 90% yield for the cyclization step.[2] In contrast, the presence of an electron-withdrawing chloro group in 2-amino-4-chlorobenzonitrile still allows for a good yield (72%), demonstrating the robustness of this synthetic approach, though it is slightly lower than the unsubstituted analog (75%).[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for key reactions involving substituted benzonitriles in the synthesis of quinazoline derivatives.
Protocol 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
This protocol describes the cyclization of a highly substituted 2-aminobenzonitrile to form a key intermediate in the synthesis of Gefitinib.
Materials:
-
2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid
-
Formamide
-
Ammonium formate
-
Methanol
Procedure:
-
A mixture of 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (450 gm), formamide (2250 ml), and ammonium formate (200 gm) is heated to 170-180°C for 3-4 hours.[2]
-
The reaction mass is concentrated under reduced pressure at 140-150°C.[2]
-
The residue is stirred in methanol (1000 ml) at 45-50°C and then cooled to 5-10°C.[2]
-
The solid product is isolated by filtration to yield 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (420 gm, 90% yield).[2]
Protocol 2: General Procedure for the Synthesis of 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amines
This protocol outlines a general acid-mediated annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamide.
Materials:
-
Substituted 2-Aminobenzonitrile (1.0 mmol)
-
N-benzyl cyanamide (1.5 mmol)
-
Hydrochloric acid (2.0 mmol)
-
Hexafluoroisopropanol (HFIP) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted 2-Aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in HFIP (5 mL).[1]
-
The resulting mixture is stirred at 70°C for 1 hour.[1]
-
Reaction progress is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).[1]
-
The combined organic layer is washed with brine and dried over anhydrous Na2SO4.[1]
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired product.[1]
Visualizing the Chemistry: Signaling Pathways and Workflows
To better illustrate the context and application of these precursors, the following diagrams, created using the DOT language, visualize the EGFR signaling pathway targeted by the synthesized inhibitors and a general experimental workflow.
Caption: EGFR Signaling Pathway Inhibition by Gefitinib.
Caption: Quinazoline Synthesis Workflow.
References
A Comparative Guide to the Hypothetical Polymorphs of 3-Amino-5-methoxybenzonitrile
Disclaimer: This document presents a hypothetical comparison of polymorphic forms of 3-Amino-5-methoxybenzonitrile for illustrative purposes. As of the latest literature review, specific polymorphic forms of this compound have not been reported. The data and experimental protocols provided are based on general principles of polymorphism in pharmaceutical sciences and are intended to serve as a guide for potential future studies.
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in drug development as different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physicochemical properties.[1][2] These differences can impact solubility, stability, bioavailability, and manufacturability.[1][3][4] This guide provides a hypothetical characterization and comparison of two putative polymorphs of this compound, designated as Form I and Form II.
Physicochemical Properties
A summary of the key physicochemical properties of the hypothetical polymorphs of this compound is presented below. These properties are critical in determining the suitability of a particular polymorphic form for pharmaceutical development.
| Property | Form I (Hypothetical) | Form II (Hypothetical) | Significance in Drug Development |
| Melting Point (°C) | 125.3 | 118.7 | Indicator of crystal lattice energy and stability. Higher melting point generally suggests greater thermodynamic stability. |
| Enthalpy of Fusion (J/g) | 85.2 | 72.5 | Energy required to melt the solid; related to the strength of the crystal lattice. |
| Aqueous Solubility (mg/mL at 25°C) | 1.2 | 2.5 | Directly impacts dissolution rate and bioavailability. Higher solubility is often desirable for poorly soluble compounds.[4] |
| Crystal Habit | Prismatic | Acicular (needle-like) | Affects powder flow, compaction, and filtration properties during manufacturing. |
| Thermodynamic Stability | Stable | Metastable | The metastable form may convert to the stable form over time, impacting the drug product's shelf-life and performance.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the characterization of this compound polymorphs.
1. Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.
-
Instrumentation: A diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder was gently packed into a sample holder.
-
Data Collection: The diffraction patterns were collected in the 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion of each polymorph.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of the sample was accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan was used as a reference.
-
Analysis: The samples were heated from 25°C to 150°C at a constant rate of 10°C/min under a nitrogen purge.
3. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability and detect the presence of solvates.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample was placed in an open aluminum pan.
-
Analysis: The sample was heated from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify differences in the vibrational modes of the molecules in the different crystal lattices.
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the powder was placed directly on the ATR crystal.
-
Data Collection: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
5. Solubility Studies
-
Objective: To determine the equilibrium solubility of each polymorph in an aqueous medium.
-
Method: An excess amount of each polymorph was added to separate vials containing deionized water. The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. The resulting suspensions were filtered through a 0.22 µm syringe filter.
-
Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening, characterization, and selection of pharmaceutical polymorphs.
Caption: Workflow for polymorph screening and characterization.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-methoxybenzonitrile (CAS No. 269411-71-4), ensuring the protection of personnel and the environment.
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. Adherence to proper disposal protocols is crucial to mitigate potential hazards and comply with regulatory standards. The primary route of disposal for this substance is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory trash or down the drain.
Hazard Profile and Safety Summary
Before handling or disposing of this compound, it is essential to be aware of its hazard profile. This information dictates the necessary precautions for safe handling and disposal.
| Hazard Category | Classification and Hazard Statement | Key Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wear protective gloves. If skin irritation occurs, get medical advice/attention. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, step-by-step guide for the disposal of unused product, contaminated materials, and spill cleanup waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Isolate waste this compound from other waste streams.
-
This includes any unused reagent, reaction byproducts, and contaminated materials such as pipette tips, filter paper, and weighing boats.
-
-
Containerization:
-
Place the solid waste into a designated, chemically compatible, and sealable hazardous waste container.
-
The container must be in good condition, free from leaks, and clearly labeled.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (269411-71-4) and the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
The designated and approved method of disposal is through a licensed waste disposal plant, which will likely involve incineration.
-
Protocol for Spill Cleanup and Disposal:
-
Immediate Response and Area Securement:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if dust is generated.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[3]
-
Avoid generating dust during cleanup.
-
Use an inert absorbent material for any remaining residue.
-
-
Decontamination:
-
Decontaminate the spill area with an appropriate solvent.
-
Collect all cleanup materials, including contaminated absorbents and PPE, as hazardous waste in a labeled container.
-
-
Final Disposal:
-
Dispose of the sealed container of spill cleanup waste through the licensed hazardous waste disposal service.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
